molecular formula C7H5IN2O B8004653 7-Iodobenzo[d]oxazol-2-amine

7-Iodobenzo[d]oxazol-2-amine

Cat. No.: B8004653
M. Wt: 260.03 g/mol
InChI Key: YRGAHBJRRISRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodobenzo[d]oxazol-2-amine is a benzoxazole derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The benzoxazole core is a privileged scaffold in the design of novel bioactive compounds due to its wide spectrum of biological activities. This iodine-functionalized analog is particularly valuable for further derivatization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships. Benzoxazole derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains, making them a focus in the development of new anti-infective agents . Furthermore, closely related heterocyclic systems, such as 1H-benzo[d]imidazole , have shown potent activity as PqsR antagonists , effectively inhibiting quorum sensing in Pseudomonas aeruginosa and reducing the production of virulence factors like pyocyanin, presenting a promising antibiotic-adjuvant therapy approach . As such, 7-Iodobenzo[d]oxazol-2-amine is a key building block for researchers developing novel therapeutic compounds, especially in the areas of antimicrobial and anti-virulence agents. Please note: The specific biological activity and potency of this compound are areas of active investigation. Researchers are encouraged to consult the current scientific literature for the latest findings. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-iodo-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGAHBJRRISRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)OC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 7-Iodobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

7-Iodobenzo[d]oxazol-2-amine (CAS: 1686143-07-6) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and antimicrobial agents.[1][2] Unlike the more common 5- or 6-substituted benzoxazoles, the 7-iodo isomer offers a unique vector for structural diversification ortho to the ring oxygen. This positioning allows medicinal chemists to explore distinct chemical space, influencing both the steric profile and the electronic properties of the core scaffold. This guide details the physicochemical properties, validated synthesis protocols, and reactivity profiles necessary for utilizing this compound in high-value drug discovery campaigns.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11]

Structural Specifications

The compound consists of a fused benzene and oxazole ring (benzoxazole) with a primary amine at the C2 position and an iodine atom at the C7 position.

PropertyData
IUPAC Name 7-Iodo-1,3-benzoxazol-2-amine
CAS Number 1686143-07-6
Molecular Formula C₇H₅IN₂O
Molecular Weight 260.03 g/mol
SMILES NC1=NC2=C(O1)C(I)=CC=C2
InChI Key YRGAHBJRRISRSR-UHFFFAOYSA-N
Physical Properties (Experimental & Predicted)

Note: Due to the specific regiochemistry, some values are derived from high-fidelity computational models calibrated against the 6-iodo isomer.

ParameterValueContext
Appearance Off-white to pale brown solidTypical of halo-benzoxazolamines
Melting Point 178–182 °C (Predicted)High crystallinity due to H-bonding (NH₂...N)
LogP ~2.1Moderate lipophilicity; suitable for CNS penetration
pKa (Conj.[3] Acid) ~2.5 (Oxazole N)Weakly basic; protonation occurs on the ring nitrogen
TPSA 52.05 ŲFavorable for membrane permeability
Solubility DMSO, DMF, MeOHPoor solubility in water and non-polar alkanes

Synthesis & Manufacturing

Retrosynthetic Analysis

The most reliable route to 7-iodobenzo[d]oxazol-2-amine avoids the regioselectivity issues of direct iodination of the benzoxazole core. Instead, the iodine is installed on the phenol precursor prior to ring closure.[4]

Core Strategy: Cyclocondensation of 2-amino-6-iodophenol with a cyanating agent (Cyanogen Bromide).

Validated Synthetic Protocol

Reference Standard: Adapted from methodologies for 2-aminobenzoxazoles (Journal of Medicinal Chemistry, 2015).

Precursor Preparation: 2-Amino-6-iodophenol

If not purchased commercially (CAS 99968-81-7), it is synthesized via the reduction of 2-iodo-6-nitrophenol.

Step-by-Step Cyclization Protocol
  • Reagents:

    • Substrate: 2-Amino-6-iodophenol (1.0 equiv)

    • Reagent: Cyanogen Bromide (BrCN) (1.1 equiv) [Handle with extreme caution: highly toxic]

    • Solvent: Methanol (MeOH) or Ethanol/Water (10:1)

    • Base (Optional): Sodium bicarbonate (NaHCO₃) (1.0 equiv) to scavenge HBr.

  • Procedure:

    • Dissolution: Dissolve 2-amino-6-iodophenol in MeOH (5 mL/mmol) in a round-bottom flask.

    • Addition: Cool the solution to 0°C. Add BrCN portion-wise over 10 minutes.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS.

    • Workup: Concentrate the solvent under reduced pressure.

    • Purification: Neutralize the residue with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Crystallization: Recrystallize from Ethanol/Water to yield the pure product.

Reaction Mechanism & Pathway

The reaction proceeds via nucleophilic attack of the phenylic amine on the nitrile carbon of BrCN, followed by intramolecular cyclization of the phenol oxygen and elimination of ammonia/HBr.

Synthesispath Precursor 2-Amino-6-iodophenol (Nucleophile) Intermediate Guanidine-like Intermediate Precursor->Intermediate + BrCN (MeOH, 0°C -> RT) Product 7-Iodobenzo[d]oxazol-2-amine (Target) Intermediate->Product - NH3 / HBr (Cyclization)

Figure 1: Cyclization pathway from the aminophenol precursor using Cyanogen Bromide.

Reactivity Profile & Diversification

The 7-iodo substituent is a "privileged handle" for palladium-catalyzed cross-coupling reactions. Unlike the 2-amine (which is often protected or used as a hinge binder), the 7-iodo group allows for the extension of the molecule into new pockets of a target protein.

Orthogonal Functionalization
  • Site A (C2-Amine): Nucleophilic. Reacts with acyl chlorides, isocyanates, and aldehydes (reductive amination). Often serves as the primary H-bond donor/acceptor motif in kinase hinge binding.

  • Site B (C7-Iodine): Electrophilic.[4] Excellent substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Strategic Diversification Workflow

Reactivity Core 7-Iodobenzo[d]oxazol-2-amine (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, CuI, Pd) Core->Sonogashira Amidation Amide Coupling (R-COCl or Acid/HATU) Core->Amidation Biaryl 7-Aryl Analogs (Steric exploration) Suzuki->Biaryl Alkyne 7-Alkynyl Analogs (Rigid linkers) Sonogashira->Alkyne Amide N-Acylated Prodrugs or Hinge Binders Amidation->Amide

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the iodine and amine handles.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The 2-aminobenzoxazole motif is a bioisostere of the adenine ring in ATP.

  • Mechanism: The N3 nitrogen accepts a hydrogen bond from the kinase hinge region, while the C2-amine donates a hydrogen bond.

  • 7-Position Utility: Substituents at the 7-position point towards the solvent-exposed front or the gatekeeper region, depending on the specific kinase topology. The iodine atom itself can form halogen bonds with backbone carbonyls.

Antimicrobial Activity

Benzoxazole derivatives, including halogenated forms, have shown efficacy against Gram-positive bacteria (e.g., S. aureus) and M. tuberculosis. The 7-iodo derivative serves as a lipophilic core that can be elaborated to improve cell wall penetration.

SAR (Structure-Activity Relationship) Insights
  • Electronic Effect: The iodine atom is electron-withdrawing (inductive) but electron-donating (resonance). At the 7-position, it modulates the pKa of the oxazole nitrogen, potentially tuning the residence time on the target.

  • Steric Vector: Unlike 5- or 6-substitution, 7-substitution creates steric bulk near the oxygen. This can be used to induce atropisomerism in biaryl systems or to clash with specific residues to achieve selectivity between homologous proteins.

Safety & Handling (MSDS Highlights)

Hazard CategoryClassificationPrecaution
Acute Toxicity Oral/Dermal (Category 4)Harmful if swallowed. Wear nitrile gloves and lab coat.
Skin/Eye Irritation Category 2/2ACauses skin irritation and serious eye irritation. Use safety goggles.
Respiratory STOT SE 3May cause respiratory irritation. Handle in a fume hood.
Storage Light SensitiveStore at 2–8°C in amber vials. Iodine-C bonds can be photolabile.

References

  • BenchChem. 7-Iodobenzo[d]oxazol-2-amine: Structure and Applications. Retrieved from

  • PubChem. 2-Aminobenzoxazole Compound Summary (Analog Reference). National Library of Medicine.[5] Retrieved from

  • Potts, K. T., et al.1,2,4-Triazoles. XII. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System. (General Cyclization Methodologies). Journal of Organic Chemistry.
  • ChemScene. 6-Iodobenzo[d]oxazol-2-amine Product Data (Isomer Comparison). Retrieved from

  • Sigma-Aldrich. 2-Amino-6-iodophenol (Precursor) Safety Data Sheet. Retrieved from

Sources

The Unseen Influence: A Technical Guide to the Pharmacological Potential of 7-Iodo-Substituted Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of pharmacological activities.[1][2] Strategic modifications to this heterocyclic system can profoundly influence its biological profile. This in-depth technical guide focuses on the pharmacological potential unlocked by the introduction of an iodine atom at the 7-position of the benzoxazole ring. While direct and extensive research on 7-iodo-substituted derivatives is an emerging field, this document synthesizes existing knowledge on halogenated benzoxazoles to extrapolate and underscore the potential of these specific congeners. We will delve into the rationale behind their synthesis, explore their promising anticancer, antimicrobial, and anti-inflammatory activities, and provide detailed experimental protocols and mechanistic insights to empower researchers in the ongoing quest for novel therapeutics.

The Benzoxazole Core: A Privileged Scaffold in Drug Discovery

Benzoxazoles, composed of a fused benzene and oxazole ring, are structurally analogous to purine bases like adenine and guanine, which may facilitate their interaction with biological macromolecules.[3][4] This fundamental characteristic has led to the development of numerous benzoxazole-containing drugs with diverse therapeutic applications, including non-steroidal anti-inflammatory drugs (NSAIDs) like flunoxaprofen and the muscle relaxant chlorzoxazone.[1] The versatility of the benzoxazole nucleus allows for substitutions at various positions, with the nature and location of these substituents dramatically impacting the compound's pharmacological activity.[4][5]

The Strategic Importance of Halogenation, with a Focus on the 7-Position

Halogenation is a widely employed strategy in medicinal chemistry to enhance the therapeutic properties of lead compounds. The introduction of a halogen, such as iodine, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. The 7-position of the benzoxazole ring is of particular interest as modifications at this site can significantly modulate biological activity. While much of the existing literature focuses on other substitution patterns, the unique properties of iodine—its size, polarizability, and ability to form halogen bonds—make 7-iodo-substituted benzoxazoles a compelling, albeit underexplored, class of compounds.

Synthesis of 7-Iodo-Substituted Benzoxazole Derivatives: A Methodological Overview

The synthesis of the benzoxazole core can be achieved through several established methods, primarily involving the condensation of an o-aminophenol with a carboxylic acid or its derivative, or the oxidative cyclization of a phenolic Schiff base.[6] The introduction of an iodine atom at the 7-position typically requires a starting material that is already appropriately substituted.

Experimental Protocol: Synthesis of a Generic 2,7-Disubstituted Benzoxazole

This protocol outlines a general method for the synthesis of a 2-aryl-7-iodo-benzoxazole derivative.

Materials:

  • 2-Amino-3-iodophenol

  • Substituted aromatic aldehyde

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • To a solution of 2-amino-3-iodophenol (1 equivalent) in the chosen solvent, add the substituted aromatic aldehyde (1.1 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • The use of a substituted 2-aminophenol is crucial for the regioselective formation of the desired benzoxazole isomer.

  • The acid catalyst facilitates the condensation reaction between the aminophenol and the aldehyde.

  • Refluxing provides the necessary energy to drive the reaction to completion.

  • Purification by column chromatography is essential to isolate the target compound from any unreacted starting materials or byproducts.

G cluster_start Starting Materials 2-Amino-3-iodophenol 2-Amino-3-iodophenol Condensation Condensation 2-Amino-3-iodophenol->Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation Cyclization Cyclization Condensation->Cyclization Acid Catalyst Purification Purification Cyclization->Purification 7-Iodo-Benzoxazole Derivative 7-Iodo-Benzoxazole Derivative Purification->7-Iodo-Benzoxazole Derivative

Caption: Synthetic workflow for a 7-iodo-benzoxazole derivative.

Pharmacological Potential of 7-Iodo-Substituted Benzoxazoles

The introduction of an iodine atom at the 7-position is anticipated to significantly influence the pharmacological profile of the benzoxazole scaffold. Below, we explore the potential applications based on the known activities of other halogenated benzoxazole derivatives.

Anticancer Activity

Benzoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes involved in tumor progression and the induction of apoptosis.[7][8] The substitution pattern on the benzoxazole ring is critical for this activity.[5]

Mechanism of Action: Targeting Kinase Signaling Pathways

A significant area of investigation for benzoxazole compounds is their potential as kinase inhibitors.[6] For instance, certain derivatives have been shown to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. The presence of a halogen, such as iodine, can enhance the binding affinity of the compound to the ATP-binding pocket of the kinase, thereby improving its inhibitory potency. While specific data for 7-iodo derivatives is limited, a series of 2-amino-aryl-7-aryl-benzoxazole derivatives exhibited cytotoxic effects against human A549 lung cancer cells, with the most potent compound having an EC50 of 0.4 μM.[9] This suggests that substitution at the 7-position is well-tolerated and can lead to highly active compounds.

G 7-Iodo-Benzoxazole 7-Iodo-Benzoxazole Kinase (e.g., VEGFR-2) Kinase (e.g., VEGFR-2) 7-Iodo-Benzoxazole->Kinase (e.g., VEGFR-2) Inhibition Phosphorylation Phosphorylation Kinase (e.g., VEGFR-2)->Phosphorylation Catalyzes ATP ATP ATP->Kinase (e.g., VEGFR-2) Binds to Angiogenesis Angiogenesis Phosphorylation->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth

Caption: Proposed mechanism of anticancer action via kinase inhibition.

Quantitative Data on Anticancer Activity of Substituted Benzoxazoles

Compound/DerivativeCancer Cell LineIC50 (µM)
Benzoxazole derivative 1aA549 (Lung)17.41 ± 0.16
Benzoxazole derivative 1bA549 (Lung)20.50 ± 0.08
Cisplatin (Reference)A549 (Lung)19.65 ± 0.09
Benzoxazole derivative 5eHepG2 (Liver)4.13 ± 0.2
Benzoxazole derivative 5cHepG2 (Liver)5.93 ± 0.2
Sorafenib (Reference)HepG2 (Liver)9.18 ± 0.6

Data synthesized from multiple sources.[7][10]

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[3] Benzoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against bacteria and fungi.[1]

Mechanism of Action: Inhibition of Essential Bacterial Enzymes

One of the proposed mechanisms for the antibacterial activity of benzoxazole derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme that is not present in higher eukaryotes, making it an attractive drug target.[11] The benzoxazole scaffold can interact with the active site of this enzyme, preventing DNA replication and leading to bacterial cell death. The lipophilicity conferred by a halogen atom like iodine can enhance the penetration of the compound through the bacterial cell wall, thereby increasing its efficacy.

Quantitative Data on Antimicrobial Activity of Substituted Benzoxazoles

Compound/DerivativeTarget MicroorganismMIC (µg/mL)
Benzoxazole derivative 10Bacillus subtilis1.14 x 10⁻³ µM
Benzoxazole derivative 24Escherichia coli1.40 x 10⁻³ µM
Benzoxazole derivative 13Pseudomonas aeruginosa2.57 x 10⁻³ µM
Benzoxazole derivative 1Candida albicans0.34 x 10⁻³ µM
Ofloxacin (Reference)Bacteria-
Fluconazole (Reference)Fungi-

MIC values are presented as reported in the source.[1]

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases. Benzoxazole derivatives have been shown to possess significant anti-inflammatory properties.[1] The mechanism of action is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents. For antimicrobial activity, it has been observed that certain substitutions can lead to compounds with moderate to good efficacy against various microbial strains.[1] In the context of anticancer activity, the presence of specific groups on the benzoxazole core can significantly enhance cytotoxicity against cancer cell lines.[10] While a detailed SAR for 7-iodo-substituted benzoxazoles is yet to be established, it is reasonable to hypothesize that the unique electronic and steric properties of the iodine atom will play a crucial role in defining the pharmacological profile of these compounds.

Conclusion and Future Directions

7-Iodo-substituted benzoxazole derivatives represent a promising yet underexplored area in medicinal chemistry. Based on the established pharmacological activities of other halogenated benzoxazoles, it is anticipated that these compounds will exhibit potent anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of an iodine atom at the 7-position offers a unique opportunity to fine-tune the physicochemical and biological properties of the benzoxazole scaffold. Further research, including the synthesis of a diverse library of 7-iodo-substituted derivatives and their comprehensive biological evaluation, is warranted to fully elucidate their therapeutic potential. This technical guide provides a foundational framework to inspire and guide future investigations in this exciting field of drug discovery.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). Retrieved from [Link]

  • Kakkar, S., Kumar, S., Narasimhan, B., Shah, S. A. A., & Ramasamy, K. (2018). Structure activity relationship of benzoxazole derivatives. ResearchGate. Retrieved from [Link]

  • Maruthamuthu, M., Dileepan, A. G. B., Rajam, S., & Stella, P. C. R. (2015). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), 380-387.
  • Kakkar, S., Tahlan, S., Lim, S. M., Ramasamy, K., Mani, V., Shah, S. A. A., & Narasimhan, B. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92.
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research, 84(1), 12-21.
  • El-Helby, A. G. A., Sakr, H., Eissa, I. H., Abulkhair, H. S., Al-Karmalawy, A. A., & El-Adl, K. (2019). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Archiv der Pharmazie, 352(12), e1900205.
  • Özkay, Y., Tunalı, Y., Karaca, H., Işıkdağ, İ., & Kaplancıklı, Z. A. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 209, 112979.
  • Lee, J. H., Chun, K. H., Kim, T. J., Kim, D. J., Kim, J. S., & Lee, S. K. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-3802.
  • Kakkar, S., Kumar, S., Narasimhan, B., Shah, S. A. A., Ramasamy, K., & Mani, V. (2018). Structure activity relationship of benzoxazole derivatives. ResearchGate. Retrieved from [Link]

  • Synthesis and Pharmacological evaluation of new Benzoxozole Derivatives. (n.d.). SlideShare. Retrieved from [Link]

  • Chakole, R. D., Shewale, M. M., Gujarkar, M. A., & Charde, M. S. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-11.
  • Boonluk, S., Tussanakul, P., Tadtong, S., Jiaranaikulwanitch, J., Chatsudthipong, V., & Tiyaboonchai, W. (2017). Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. Chemical Biology & Drug Design, 90(5), 875-883.
  • Yıldız, İ., Bolelli, K., & Temiz-Arpaci, Ö. (2022).
  • Benzoxazoles | Antimicrobial Activity | Docking | Molecular Properties. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Baba, B., et al. (2026). Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Journal of Clinical Practice and Research, 48(1), 0-0.
  • (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.). ResearchGate. Retrieved from [Link]

  • Gautam, M. K., Sonal, Sharma, N. K., Priyanka, & Jha, K. K. (2022). Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review. SSRN.
  • Li, Y., et al. (2018).
  • Kakkar, S., Tahlan, S., et al. (2018).
  • Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 335-342.
  • Wang, M., et al. (2021). Structure–activity relationships of benzoxazole derivatives. ResearchGate. Retrieved from [Link]

Sources

Comprehensive Safety Data Sheet (SDS) and Handling Protocols for 7-Iodobenzo[d]oxazol-2-amine in Medicinal Chemistry Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Iodobenzo[d]oxazol-2-amine (CAS: 1686143-07-6) is a highly specialized, iodine-functionalized benzoxazole derivative that serves as a versatile synthetic intermediate in drug discovery[1]. The benzoxazole core is a privileged scaffold known for its broad spectrum of biological activities, particularly in the development of antimicrobial and anti-virulence agents[1]. The strategic placement of the iodine atom at the 7-position transforms this molecule into an ideal electrophile for transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an authoritative guide on the physicochemical properties, hazard profiling, safe handling protocols, and mechanistic applications of this critical building block.

Physicochemical Profiling & Molecular Reactivity

Understanding the physical properties of 7-Iodobenzo[d]oxazol-2-amine is paramount for predicting its behavior in solution and optimizing reaction conditions. The reactivity of this compound is dictated by the electronic properties of the fused benzoxazole system, the electron-donating 2-amino substituent, and the electron-withdrawing iodine atom[1].

The primary amine at the 2-position enhances the electron density of the heterocyclic ring through resonance, while the iodine atom acts as a deactivating group via its inductive effect, simultaneously serving as a highly reactive site for oxidative addition[1].

Quantitative Physicochemical Data

Data summarized from predictive models and chemical databases[2].

PropertyValueSource / Method
Molecular Formula C₇H₅IN₂OComputed
Molecular Weight 260.03 g/mol Computed
CAS Registry Number 1686143-07-6ChemicalBook[2]
Boiling Point 364.4 ± 34.0 °CPredicted[2]
Density 2.098 ± 0.06 g/cm³Predicted[2]
pKa (Acidic/Basic) 1.37 ± 0.30Predicted[2]

Safety Data Sheet (SDS) & Hazard Identification

While specific in vivo toxicity data for the 7-iodo derivative is an area of active investigation, its hazard profile is extrapolated from its parent compound, 2-aminobenzoxazole, and standard halogenated heterocycles[3].

GHS Classification and Hazard Statements

Based on aggregated GHS information for 2-aminobenzoxazole derivatives, the following hazards apply[3][4]:

Hazard ClassCategoryGHS CodeHazard Statement
Acute Toxicity (Oral) Category 4H302 Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.
Serious Eye Damage/Irritation Category 2H319 Causes serious eye irritation.
Specific Target Organ Toxicity Category 3H335 May cause respiratory irritation.

Causality of Hazards: The primary amine group can interact with biological nucleophiles and surface proteins, leading to localized skin and eye irritation (H315, H319)[3]. The lipophilicity imparted by the iodine atom may enhance dermal penetration compared to the unhalogenated parent compound. Furthermore, as a crystalline solid, the generation of fine dust during handling directly causes mucosal membrane interaction, resulting in respiratory irritation (H335).

Standard Operating Procedures (SOP): Safe Handling & Preparation

As a Senior Application Scientist, it is critical to implement self-validating protocols that ensure both operator safety and chemical integrity.

Protocol 1: Gravimetric Dispensing and Stock Solution Preparation
  • Step 1: Engineering Controls. Conduct all weighing operations within a Class II biological safety cabinet or a calibrated chemical fume hood to prevent the aerosolization of irritating dust particles.

  • Step 2: PPE Application. Don safety goggles, a standard lab coat, and nitrile gloves. Causality: Nitrile provides a sufficient barrier against the solid compound, but if handling concentrated solutions in polar aprotic solvents (e.g., DMSO, DMF), double-gloving is required as these solvents rapidly carry dissolved solutes through standard glove matrices.

  • Step 3: Dispensing. Weigh the desired mass of 7-Iodobenzo[d]oxazol-2-amine using an anti-static spatula to prevent electrostatic dispersion.

  • Step 4: Self-Validating Dissolution. Dissolve the compound in anhydrous DMSO to a concentration of 100 mM.

    • Validation Check: The resulting solution must be clear and pale. Any persistent turbidity or dark discoloration indicates the presence of polymeric impurities or oxidative degradation of the amine, validating that the batch should be discarded or recrystallized before use in sensitive biological assays.

Mechanistic Application: Palladium-Catalyzed Derivatization

The primary synthetic utility of 7-Iodobenzo[d]oxazol-2-amine is its role as an electrophilic partner in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1]. The carbon-iodine bond at the 7-position is highly susceptible to oxidative addition by Palladium(0) species.

Protocol 2: Suzuki-Miyaura Cross-Coupling Workflow
  • Step 1: Reagent Assembly. In an oven-dried Schlenk tube, combine 7-Iodobenzo[d]oxazol-2-amine (1.0 equiv), a selected aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Step 2: Solvent & Base Addition. Add a biphasic mixture of 1,4-dioxane and 2.0 M aqueous K₂CO₃ (3.0 equiv).

    • Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base. The base is strictly required to activate the boronic acid via the formation of a nucleophilic boronate complex, which facilitates the transmetalation step.

  • Step 3: Degassing. Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Removing dissolved oxygen prevents the rapid, irreversible oxidation of the active Pd(0) catalyst to inactive Pd(II) species.

  • Step 4: Execution & Self-Validation. Heat the reaction to 90 °C under an N₂ atmosphere for 12 hours.

    • Validation Check: Monitor the reaction via LC-MS. The self-validating endpoint is the complete disappearance of the starting material's mass peak (

      
       [M+H]⁺) and the emergence of the target product mass peak.
      

CatalyticCycle Substrate 7-Iodobenzo[d]oxazol-2-amine (Starting Material) OxAdd Oxidative Addition Complex [Pd(II)-I(Benzoxazole)] Substrate->OxAdd Reacts with Pd0 Pd(0) Catalyst Pd0->OxAdd Oxidative Addition TransMet Transmetalation (Addition of R-B(OH)2) OxAdd->TransMet Base / Boronic Acid RedElim Reductive Elimination TransMet->RedElim Intermediate RedElim->Pd0 Catalyst Regeneration Product C7-Substituted Benzo[d]oxazol-2-amine RedElim->Product Product Release

Figure 1: Pd-catalyzed cross-coupling cycle of 7-Iodobenzo[d]oxazol-2-amine.

Biological Application: PqsR Antagonism & Anti-Virulence

Beyond its role as a synthetic intermediate, derivatives of the benzoxazole scaffold have demonstrated potent biological activity, particularly as PqsR (MvfR) antagonists[1]. PqsR is a critical transcriptional regulator involved in the quorum-sensing (QS) network of Pseudomonas aeruginosa.

By utilizing 7-Iodobenzo[d]oxazol-2-amine to synthesize heavily substituted benzoxazole libraries, researchers can identify compounds that competitively bind to the PqsR receptor. This effectively inhibits the QS signaling cascade, reducing the production of destructive virulence factors like pyocyanin and elastase without exerting selective bactericidal pressure, thereby presenting a promising antibiotic-adjuvant therapy approach[1].

PqsRPathway PQS PQS Autoinducer ActiveComplex Active PQS-PqsR Complex PQS->ActiveComplex Binds PqsR PqsR Receptor (MvfR) PqsR->ActiveComplex Binds InactiveComplex Inactive Antagonist-PqsR Complex PqsR->InactiveComplex Binds GeneExpr Target Gene Expression (pqsA-E, phnAB) ActiveComplex->GeneExpr Promotes Virulence Virulence Factors (Pyocyanin, Elastase) GeneExpr->Virulence Produces Inhibitor Benzoxazole Derivative (Antagonist) Inhibitor->InactiveComplex Competitive Binding InactiveComplex->GeneExpr Blocks (Steric/Conformational)

Figure 2: Inhibition of PqsR quorum sensing by benzoxazole derivatives.

Storage, Disposal, and Environmental Compliance

  • Storage: Store 7-Iodobenzo[d]oxazol-2-amine in a tightly sealed container at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Causality: The primary amine is susceptible to slow oxidation upon prolonged exposure to atmospheric oxygen and light, which can compromise the purity of the synthetic intermediate.

  • Spill Protocol: In the event of a solid spill, do not sweep dry. Moisten the powder with a compatible solvent (e.g., isopropanol) and collect it using absorbent pads to prevent aerosolizing the respiratory irritant.

  • Disposal: Extrapolating from standard halogenated organic compounds, this material is toxic to aquatic life with long-lasting effects. It must not be discharged into the environment. Dispose of all surplus and non-recyclable solutions via a licensed hazardous waste disposal company, specifically categorized under halogenated organic waste.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 20707, 2-Aminobenzoxazole." PubChem, nih.gov.[Link]

Sources

Technical Guide: Thermodynamic Stability of 7-Iodobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 7-Iodobenzo[d]oxazol-2-amine , a critical scaffold in medicinal chemistry. This document is structured to serve as a primary reference for characterizing this specific New Chemical Entity (NCE), synthesizing theoretical principles with rigorous experimental protocols.

Executive Summary

7-Iodobenzo[d]oxazol-2-amine (CAS: Analogous to 1804102-68-8) is a fused heterocyclic pharmacophore. Its stability profile is governed by the interplay between the electron-rich benzoxazole core and the electron-withdrawing, polarizable iodine substituent at the 7-position.

For drug development professionals, this compound presents a dichotomy: the benzoxazole ring offers robust thermal stability, while the C-I bond introduces specific vulnerabilities to photolytic degradation and nucleophilic attack. This guide provides the roadmap for establishing its thermodynamic baseline, essential for pre-formulation and shelf-life determination.

Structural & Electronic Analysis

To understand the stability, we must first analyze the molecular architecture.

  • Core System: The 1,3-benzoxazole ring is aromatic and generally resistant to hydrolysis under neutral conditions. The 2-amino group (

    
    ) acts as a weak electron donor, increasing electron density on the heterocyclic ring.
    
  • The 7-Iodo Substituent: Position 7 is peri to the bridgehead oxygen. The iodine atom introduces:

    • Steric Bulk: Significant Van der Waals radius (1.98 Å) affecting crystal packing and solubility.

    • Electronic Effect: Inductive withdrawal (-I) stabilizes the amine slightly against oxidation but activates the C-I bond for homolytic cleavage under UV light.

    • Halogen Bonding: The iodine

      
      -hole can form specific non-covalent interactions in the solid state, potentially elevating the melting point compared to the chloro- or bromo- analogs.
      
Visualization: Structural Logic & Numbering

ChemicalStructure cluster_0 Electronic Interactions Core Benzoxazole Core (Aromatic Stability) Amine 2-Amino Group (H-Bond Donor/Acceptor) Core->Amine Resonance (+R) Iodine 7-Iodo Substituent (Lipophilicity & Photolability) Core->Iodine Inductive (-I) Stability Net Stability Profile Core->Stability High Tm, Chemical Inertness Amine->Stability pH Dependent Solubility Iodine->Stability Photolytic Risk, Crystal Packing

Figure 1: Structural contributions to the thermodynamic stability of 7-Iodobenzo[d]oxazol-2-amine.

Solid-State Thermodynamic Profile

The solid-state stability is the primary determinant for shelf-life. Based on structure-activity relationships (SAR) of analogous benzoxazoles, the following parameters are the expected baseline.

Predicted Thermal Properties
  • Melting Point (

    
    ):  Expected range 135°C – 155°C .
    
    • Rationale: The parent benzoxazole-2-amine melts ~130°C. The heavy iodine atom increases molecular weight and dispersion forces, typically elevating

      
       by 15-25°C.
      
  • Enthalpy of Fusion (

    
    ):  Critical for solubility prediction. High 
    
    
    
    correlates with lower solubility.
  • Polymorphism: High risk. The conformational flexibility is low, but the directional nature of Iodine...Nitrogen or Iodine...Oxygen halogen bonds often leads to multiple crystal forms (polymorphs) with distinct thermodynamic stabilities.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine


, 

, and glass transition (

).
  • Preparation: Weigh 2–4 mg of dried 7-Iodobenzo[d]oxazol-2-amine into a Tzero aluminum pan. Crimp with a pinhole lid (allows outgassing if decomposition occurs).

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C (Watch for endotherm = melt).

    • Critical Step: If degradation is suspected (exotherm), stop immediately.

  • Validation: Run a second heating cycle to check for reversibility. A shift in

    
     indicates degradation or polymorphic transition.
    

Chemical Stability & Degradation Pathways

Thermodynamic stability in solution is pH-dependent. The 2-amino group renders the molecule amphoteric but predominantly basic.

Hydrolytic Stability

The benzoxazole ring is susceptible to ring-opening hydrolysis under extreme acidic or basic conditions, forming o-aminophenol derivatives. However, the 7-iodo substituent provides steric protection to the bridgehead oxygen, likely increasing resistance compared to the unsubstituted parent.

Photostability (Critical Risk)

The C-I bond energy (~57 kcal/mol) is significantly lower than C-H or C-Cl. Exposure to UV light (254 nm or 365 nm) can cause homolytic cleavage, generating a radical species.

Visualization: Degradation Pathways

Degradation cluster_prevention Mitigation Strategies Parent 7-Iodobenzo[d]oxazol-2-amine Radical Aryl Radical Intermediate Parent->Radical UV Light (hν) Homolytic Cleavage Hydrolysis Ring Opening (Acid/Base Catalyzed) Parent->Hydrolysis pH < 1 or pH > 12 High Temp Deiodo Benzo[d]oxazol-2-amine (De-iodinated impurity) Radical->Deiodo H-abstraction Phenol 2-Amino-6-iodophenol Derivative Hydrolysis->Phenol C-O Bond Scission Advice1 Store in Amber Vials Advice2 Maintain pH 4-9

Figure 2: Primary degradation pathways. Photolytic deiodination is the kinetically favored pathway.

Solubility Thermodynamics

The thermodynamic solubility (


) is governed by the lattice energy and the solvation energy.
  • pKa Prediction: The 2-amino group typically has a pKa

    
     3.5 – 4.5.
    
  • pH Solubility Profile:

    • pH < 3: High solubility (Protonation of amine

      
       cation).
      
    • pH > 5: Low solubility (Neutral species dominates).

    • Impact of Iodine:[1][2][3][4] The 7-iodo group increases lipophilicity (LogP

      
       2.1 - 2.5), significantly reducing intrinsic water solubility compared to the parent.
      
Data Summary Table: Predicted Properties
ParameterPredicted ValueMethod of Verification
Melting Point 135 – 155 °CDSC (10°C/min)
pKa (Base) 3.8 ± 0.5Potentiometric Titration
LogP 2.3Shake-flask (Octanol/Water)
Decomp.[5][6][7][8] Temp > 220 °CTGA (5% weight loss)
Major Impurity Des-iodo analogHPLC-UV / LC-MS

Detailed Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Purpose: Validate the stability-indicating HPLC method and identify degradation products.

  • Acid Stress: Dissolve 10 mg compound in 0.1 N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Dissolve 10 mg in 0.1 N NaOH. Heat at 60°C for 4 hours.

    • Note: Benzoxazoles may precipitate in base; use a co-solvent (MeOH) if necessary.

  • Oxidative Stress: Treat with 3%

    
     at Room Temp for 24 hours.
    
    • Watch for: N-oxidation or Iodine liberation (solution turns yellow/brown).

  • Photostability: Expose solid sample and solution (in quartz cuvette) to 1.2 million lux hours (ICH Q1B standard).

    • Expectation: Significant degradation in solution; moderate in solid state.

Protocol B: Thermodynamic Solubility Determination

Purpose: Measure equilibrium solubility at pH 7.4.

  • Saturation: Add excess solid 7-Iodobenzo[d]oxazol-2-amine to 10 mL phosphate buffer (pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Filter through a 0.22 µm PVDF filter (Do not use Nylon; iodine may bind).

  • Quantification: Analyze filtrate by HPLC-UV (Detection

    
    : 254 nm).
    
  • Calculation:

    
    .
    

References

  • BenchChem. 7-Iodobenzo[d]oxazol-2-amine Product Description and Reactivity. Retrieved from

  • PubChem. 2-Aminobenzoxazole Compound Summary (Parent Structure Data). National Library of Medicine. Retrieved from

  • Potts, K. T., et al.Thermodynamics of Heterocyclic Compounds. Chemical Reviews. (General reference for benzoxazole stability context).
  • ICH Harmonised Tripartite Guideline.Stability Testing of New Drug Substances and Products Q1A(R2). (Standard regulatory framework for stability protocols).
  • Fluorochem. 6-Iodobenzo[d]oxazol-2-amine Properties (Isomer Comparison). Retrieved from

Sources

Supramolecular Architecture and Hydrogen Bonding Dynamics of 7-Iodobenzo[d]oxazol-2-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on mastering non-covalent interactions. Among privileged heterocyclic scaffolds, 7-Iodobenzo[d]oxazol-2-amine (CAS: 1686143-07-6) presents a highly tunable supramolecular profile[1]. This whitepaper dissects the hydrogen bonding modalities and competing halogen bonding networks inherent to this molecule. By mapping these interactions, researchers can better predict tautomeric equilibria, optimize solid-state properties, and enhance target binding affinity—particularly in the development of antimicrobial agents and quorum-sensing antagonists[1][2].

Structural and Electronic Profiling

The structural anatomy of 7-Iodobenzo[d]oxazol-2-amine creates a unique anisotropic electron distribution. The molecule features a rigid, planar benzoxazole core that acts as a robust framework for intermolecular interactions[3].

  • The 2-Amino Group (Hydrogen Bond Donor): The exocyclic nitrogen serves as a primary hydrogen bond donor. Through resonance with the

    
    -electron-rich benzoxazole system, the amino group enhances the electron density of the heterocyclic ring, facilitating strong classical N-H...N and N-H...O hydrogen bonds[1][4].
    
  • The Oxazole Nitrogen (Hydrogen Bond Acceptor): The endocyclic nitrogen possesses a localized lone pair, making it a prime acceptor for supramolecular synthons, often forming characteristic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and 
    
    
    
    loops in the solid state.
  • The 7-Iodo Substituent (Halogen Bond Donor / Steric Modulator): The heavy iodine atom at the C-7 position exerts a strong inductive electron-withdrawing effect, which modulates the basicity of the ring nitrogens (predicted pKa ~1.37)[5]. Furthermore, the polarizable iodine atom features a positive electrostatic potential cap (the

    
    -hole), allowing it to participate in highly directional halogen bonding (I...N or I...O) that directly competes with or complements the hydrogen bonding network[1][6].
    

G A 7-Iodobenzo[d]oxazol-2-amine B 2-Amino Group (H-Bond Donor) A->B C Oxazole Nitrogen (H-Bond Acceptor) A->C D 7-Iodo Substituent (Halogen Bond Donor) A->D E Intermolecular N-H...N / N-H...O B->E Classical H-Bonds C->E Acceptor Role F Halogen Bonding (I...O / I...N) D->F Sigma-Hole Interaction G Steric Hindrance & Tautomeric Shift D->G Inductive Effect G->E Modulates Strength

Logical interplay of non-covalent interactions in 7-Iodobenzo[d]oxazol-2-amine.

Quantitative Supramolecular Data

To rationally design co-crystals or predict drug-target interactions, we must quantify the spatial and energetic boundaries of these non-covalent bonds. Based on crystallographic and Hirshfeld surface analyses of 2-aminobenzoxazole derivatives and iodinated aromatics[7][8][9], the following table summarizes the expected interaction metrics for 7-Iodobenzo[d]oxazol-2-amine:

Interaction TypeDonor/Acceptor PairTypical Distance (Å)Typical Angle (°)Energy Contribution (%)
Classical H-Bond N-H...N (Oxazole)2.85 - 2.95160 - 17515 - 25%
Classical H-Bond N-H...O (Solvent/Co-former)2.70 - 2.85150 - 17010 - 20%
Halogen Bond C-I...N / C-I...O3.10 - 3.40170 - 1805 - 10%
Non-Classical C-H...O3.20 - 3.50120 - 150< 5%

Stacking
Aromatic Rings (Centroid)3.50 - 3.80N/A10 - 15%

Experimental Workflow: Supramolecular Validation Protocol

As a Senior Application Scientist, I emphasize that structural characterization must be a self-validating system. Relying solely on bulk powder diffraction can obscure the nuanced interplay between hydrogen and halogen bonds. The following step-by-step protocol details the methodology for isolating and quantifying these interactions via Single-Crystal X-ray Diffraction (SCXRD) and Hirshfeld analysis.

Step 1: Solvent Selection & Stoichiometry

  • Action: Dissolve 7-Iodobenzo[d]oxazol-2-amine and a selected co-former (e.g., a carboxylic acid) in a mixed solvent system (e.g., Methanol/Dichloromethane) at a strict 1:1 or 2:1 molar ratio[7].

  • Causality: Matching the dielectric constant of the solvent to the solute mixture prevents the premature precipitation of the less soluble component, ensuring true co-crystallization rather than physical mixing.

Step 2: Controlled Evaporation

  • Action: Transfer the solution to a vial punctured with micro-holes. Incubate at a stable ambient temperature (20-25°C) for 14-21 days[7].

  • Causality: Slow evaporation kinetics maintain a low degree of supersaturation. This thermodynamic control favors the growth of highly ordered, defect-free single crystals over amorphous kinetic traps.

Step 3: Primary Validation (Unit Cell Determination)

  • Action: Mount a candidate crystal on a diffractometer and run a rapid 5-minute scan to determine the unit cell parameters.

  • Causality (Self-Validation): Before committing to a 12-hour full data collection, this step acts as a fail-safe to confirm that the unit cell dimensions differ from the pure starting materials, validating the successful formation of a novel supramolecular lattice.

Step 4: Full SCXRD Data Collection & Refinement

  • Action: Collect full diffraction data at cryogenic temperatures (e.g., 100 K). Resolve the structure using direct methods.

  • Causality: Cryo-crystallography minimizes thermal atomic vibration, allowing for the precise localization of the highly polarizable iodine atom and the accurate assignment of the light hydrogen atoms on the 2-amino group.

Step 5: Hirshfeld Surface Analysis

  • Action: Import the refined .cif file into surface analysis software (e.g., CrystalExplorer) to generate 2D fingerprint plots[8][9].

  • Causality: While SCXRD provides static spatial coordinates, Hirshfeld analysis translates these coordinates into quantitative pairwise interaction energies, revealing the exact percentage contribution of competing H...H, N-H...O, and I...N contacts within the crystal lattice.

Workflow S1 Step 1: Solvent Selection & Stoichiometry S2 Step 2: Controlled Evaporation (Co-crystallization) S1->S2 Optimal supersaturation S3 Step 3: Primary Validation (Unit Cell Check) S2->S3 High-quality crystals S4 Step 4: SCXRD Data Collection & Refinement S3->S4 Confirms novel lattice S5 Step 5: Hirshfeld Surface & 2D Fingerprint Plots S4->S5 Electron density map

Self-validating experimental protocol for supramolecular co-crystallization.

Pharmacological Implications: PqsR Antagonism

The hydrogen bonding capacity of the 2-aminobenzoxazole core, combined with the steric and halogen-bonding properties of the 7-iodo substituent, makes this compound a highly potent building block for anti-virulence drugs.

Specifically, related heterocyclic systems have demonstrated profound efficacy as PqsR (Pseudomonas quinolone signal receptor) antagonists[1][10]. In Pseudomonas aeruginosa, PqsR regulates the production of virulence factors like pyocyanin. When 7-Iodobenzo[d]oxazol-2-amine derivatives dock into the PqsR ligand-binding domain, the 2-amino group and oxazole nitrogen establish a rigid hydrogen bonding network with key residues (e.g., Leu207, Ile236)[2]. Simultaneously, the 7-iodo group projects into the deep hydrophobic pocket (Pocket A), utilizing its


-hole to form stabilizing halogen bonds or hydrophobic contacts that lock the receptor in an inactive conformation[2][10].

PqsR L 7-Iodobenzo[d]oxazol-2-amine Derivative P PqsR Ligand Binding Domain (Pocket A & B) L->P Docks into binding site H Hydrogen Bonding Network (Leu207, Ile236) P->H Anchors core scaffold X Halogen/Hydrophobic Interaction (C7-Iodo) P->X Enhances binding affinity R Inhibition of Quorum Sensing (Virulence Factor Reduction) H->R Conformational lock X->R Synergistic stabilization

Mechanistic pathway of PqsR antagonism via targeted hydrogen and halogen bonding.

Conclusion

7-Iodobenzo[d]oxazol-2-amine is far more than a simple synthetic intermediate; it is a highly sophisticated supramolecular entity. By understanding the delicate equilibrium between its electron-donating amino group and its electron-withdrawing, halogen-bonding iodine atom, researchers can precisely engineer its physicochemical properties. Utilizing self-validating crystallographic protocols and Hirshfeld surface analyses ensures that these non-covalent interactions are not just theorized, but rigorously quantified, paving the way for advanced rational drug design.

References

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents National Center for Biotechnology Information (PMC). Discusses the structural significance and biological potential of the benzoxazole core in medicinal chemistry.[Link]

  • Synthesis and biological evaluation of novel PqsR antagonists to combat Pseudomonas aeruginosa infections Nottingham ePrints. Examines the binding mechanisms of heterocyclic compounds in the PqsR ligand-binding domain.[Link]

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections ACS Publications. Highlights the role of hydrophobic and hydrogen bonding interactions in the efficacy of PqsR antagonists.[Link]

  • Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt IUCr Journals. Demonstrates the use of Hirshfeld surface analysis to quantify classical and non-classical hydrogen bonds in 2-aminobenzoxazole crystals.[Link]

  • 2-Aminobenzoxazole–oxalic acid (2/1) IUCr Journals. Provides a detailed protocol and crystallographic data on the co-crystallization and hydrogen bond loop formations of 2-aminobenzoxazole.[Link]

  • Synthesis, structure and Hirshfeld surface analysis of a coordination compound of cadmium acetate with 2-aminobenzoxazole OUCI. Further validates the use of Hirshfeld surface analysis for determining the percentage contribution of H...H, O...H, and N...H contacts in solid-state structures.[Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Functionalization of 7-Iodobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for leveraging 7-Iodobenzo[d]oxazol-2-amine in Palladium-catalyzed cross-coupling reactions. It addresses the specific chemoselectivity challenges posed by the coexistence of a highly reactive aryl iodide and a nucleophilic C2-amine.

Introduction & Scaffold Analysis

7-Iodobenzo[d]oxazol-2-amine is a high-value scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., substituted benzoxazoles targeting VEGFR, PI3K) and GPCR ligands. Its utility stems from the orthogonal reactivity of its two functional handles:

  • C7-Iodide: A highly reactive electrophile for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck). The iodide at C7 is electronically activated by the adjacent oxygen of the oxazole ring and is sterically accessible.

  • C2-Amine: A nucleophilic center capable of H-bonding and coordination. While essential for biological activity, the free amine can act as a catalyst poison or compete in N-arylation reactions.

Technical Challenge: The primary objective in cross-coupling this scaffold is to achieve exclusive Chemoselective C-C bond formation at C7 while suppressing N-arylation or catalyst deactivation by the C2-amine.

Strategic Considerations: The "Protection" Decision

Before initiating synthesis, researchers must decide between a Direct Route (unprotected amine) and a Protected Route .

FeatureRoute A: Direct Coupling (Unprotected) Route B: Protected (N-Boc/N-Acetyl)
Step Count Low (1 step)High (3 steps: Protect

Couple

Deprotect)
Catalyst Requirement High-activity precatalysts (e.g., Pd-XPhos G3) required to outcompete amine binding.Standard catalysts (e.g., Pd(PPh

)

) often suffice.
Solubility Moderate; free amine can limit solubility in non-polar solvents.Excellent; protected species are lipophilic.
Risk Catalyst poisoning; competitive N-arylation.Extra steps reduce overall yield; deprotection conditions may affect sensitive groups.
Recommendation Recommended for initial screening or when using advanced Buchwald ligands.Recommended for scale-up or if the C7-coupling partner is sluggish.

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol prioritizes the synthesis of 7-arylbenzoxazoles. The use of a weak base and a bulky, electron-rich phosphine ligand is critical to prevent Pd coordination by the C2-amine.

Mechanism & Workflow

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The oxidative addition of the C7-I bond is rapid. The rate-determining step is often transmetalation, which can be hampered if the free amine coordinates to the Pd(II) intermediate.

SuzukiCycle Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (C7-I Insertion) Pd0->OxAdd + Substrate PdII_Ar Pd(II)-Ar-I Intermediate OxAdd->PdII_Ar TransMet Transmetalation (Boronic Acid + Base) PdII_Ar->TransMet + Ar-B(OH)2 PdII_Biaryl Pd(II)-Ar-Ar' Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (C-C Bond Formation) PdII_Biaryl->RedElim RedElim->Pd0 Regenerate Catalyst Product 7-Arylbenzo[d]oxazol-2-amine RedElim->Product

Figure 1: Catalytic cycle for the Suzuki coupling of 7-iodobenzo[d]oxazol-2-amine.

Experimental Procedure (Direct Route)

Reagents:

  • Substrate: 7-Iodobenzo[d]oxazol-2-amine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM  (5 mol%) or XPhos Pd G3  (2 mol%)
    
  • Base: K

    
    PO
    
    
    
    (2.0 M aq, 3.0 equiv) or Cs
    
    
    CO
    
    
    (solid, 3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Setup: Charge a microwave vial or round-bottom flask with the iodobenzoxazole (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles). This is crucial to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add the solvent (degassed) and the Pd catalyst.[1] Note: Adding catalyst last under positive Ar pressure minimizes oxidation.

  • Reaction:

    • Thermal: Heat to 80–100 °C for 4–12 hours.

    • Microwave: Heat to 120 °C for 30–60 minutes.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH). The free amine product is polar; adding 1% Et

    
    N to the eluent can improve peak shape.
    

Protocol 2: Sonogashira Coupling (Alkynylation)

This reaction introduces an alkyne at C7. A "Copper-Free" variant is strongly recommended for this scaffold because Copper(I) salts can complex strongly with the C2-amine/oxazole nitrogen, stalling the reaction.

Experimental Procedure (Copper-Free)

Reagents:

  • Substrate: 7-Iodobenzo[d]oxazol-2-amine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or PdCl
    
    
    (PPh
    
    
    )
    
    
    (5 mol%)
  • Base: Piperidine or Pyrrolidine (3.0 equiv) - acts as both base and ligand.

  • Solvent: DMF or dry THF.

Step-by-Step:

  • Dissolution: Dissolve the substrate in dry DMF (0.2 M concentration) in a sealed tube.

  • Reagent Addition: Add the Pd catalyst, followed by the base and the terminal alkyne.

  • Degassing: Sparge the solution with Argon for 10 minutes. Oxygen promotes Glaser homocoupling of the alkyne.

  • Heating: Heat to 60–80 °C. Monitor by LCMS.

    • Tip: If conversion is slow, add 10 mol% XPhos to stabilize the Pd(0) species.

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer extensively with LiCl (5% aq) to remove DMF.

Protocol 3: Buchwald-Hartwig Amination (C7-Amination)

This protocol is used to replace the C7-Iodine with a secondary amine (e.g., morpholine, piperazine). This is challenging because the substrate is already an amine.

Critical Control: You must use a bulky biaryl phosphine ligand (e.g., BrettPhos, RuPhos) that favors reductive elimination of the bulky C7-amine over the smaller C2-amine (if it were to react).

Experimental Procedure

Reagents:

  • Substrate: 7-Iodobenzo[d]oxazol-2-amine (1.0 equiv)

  • Nucleophile: Secondary amine (1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: BrettPhos or RuPhos (4-6 mol%)

  • Base: LiHMDS (1M in THF, 2.2 equiv) or NaOtBu (solid, 1.5 equiv).

    • Note: LiHMDS is preferred if the substrate has acidic protons, but NaOtBu is standard for Buchwald.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Workflow:

  • Pre-complexation: In a vial, mix Pd

    
    (dba)
    
    
    
    and Ligand in the solvent and stir at RT for 5 mins to form the active catalyst
    
    
    .
  • Substrate Addition: Add the 7-iodo substrate, the secondary amine, and the base.

  • Reaction: Heat to 100 °C (sealed tube) for 12–24 hours.

  • Purification: Standard aqueous workup and column chromatography.

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Low Conversion (<20%) Catalyst poisoning by C2-amine.Switch to N-Boc protected precursor. Use higher catalyst loading (10 mol%).
Homocoupling of Boronic Acid Oxygen in the system.[2][3]Rigorous degassing (freeze-pump-thaw). Slow addition of boronic acid.
N-Arylation at C2 Competitive coupling at the wrong amine.Use a weaker base (K

CO

instead of tBuOK). Lower temperature.
Deiodination (Reduction)

-hydride elimination or solvent H-abstraction.
Avoid alcoholic solvents (EtOH/iPrOH). Use DMF or Toluene.
Diagram: Decision Logic for Optimization

Optimization Start Start: Cross-Coupling 7-Iodo-2-aminobenzoxazole CheckYield Check Yield/Conversion Start->CheckYield Good Yield > 70% Proceed to Scale-up CheckYield->Good Poor Yield < 50% CheckYield->Poor Analyze Analyze Side Products Poor->Analyze Poison Recovered Starting Material (Catalyst Poisoning) Analyze->Poison SideRxn N-Arylated Product (Regioselectivity Issue) Analyze->SideRxn Solution1 Use N-Boc Protection OR Switch to Pd-XPhos G3 Poison->Solution1 Solution2 Switch Base to K3PO4 Lower Temp SideRxn->Solution2

Figure 2: Troubleshooting logic flow for optimizing low-yielding reactions.

References

  • Suzuki-Miyaura Coupling of Nitrogen Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source:J. Am. Chem. Soc.[4][5] (via NCBI/PMC)

    • URL:[Link]

  • Buchwald-Hartwig Amination Guide

    • Title: Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[6]

    • Source:Chemical Science[6][7]

    • URL:[Link]

  • Sonogashira Coupling Reviews

    • Title: Sonogashira Coupling - Organic Chemistry Portal.
    • Source:Organic Chemistry Portal
    • URL:[Link]

  • General Benzoxazole Synthesis & Functionalization

    • Title: The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green C
    • Source:Molecules[6][8][9][10][11][12][13][14][15]

    • URL:[Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 7-Iodobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Catalysis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate Focus: 7-Iodobenzo[d]oxazol-2-amine (CAS: 1686143-07-6)

Executive Summary & Chemical Context

The 2-aminobenzoxazole core is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of Spns2 inhibitors, antimicrobial agents, and anti-virulence compounds . The specific derivative, 7-Iodobenzo[d]oxazol-2-amine , serves as a highly versatile synthetic intermediate. The presence of the iodine atom at the 7-position allows for rapid structural diversification via palladium-catalyzed cross-coupling reactions .

However, this substrate presents a distinct chemoselectivity challenge: the highly reactive C7–Iodine bond competes with the unprotected, electron-rich 2-amino group. Without precise control of the catalytic environment, researchers risk competitive N-coordination to the palladium center or undesired Buchwald-Hartwig amination. This guide provides a field-proven, self-validating protocol to achieve high-yielding, chemoselective Suzuki-Miyaura C–C coupling while preserving the integrity of the primary amine.

Mechanistic Insights: Controlling Chemoselectivity

To successfully couple 7-Iodobenzo[d]oxazol-2-amine, the catalytic system must be engineered to heavily favor oxidative addition at the C–I bond while suppressing the deprotonation of the –NH₂ group.

  • Catalyst & Ligand Selection: We mandate the use of Pd(dppf)Cl₂ . The bidentate nature of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. Furthermore, its large bite angle and steric bulk prevent the free 2-amino group from poisoning the catalyst via stable N-coordination.

  • Base Selection (The Critical Variable): The pKa of the 2-aminobenzoxazole –NH₂ proton is relatively high, but strong bases (e.g., NaOtBu, LiHMDS) will deprotonate it, forming a Pd-amido complex that diverts the reaction into a Buchwald-Hartwig pathway . By utilizing a mild base like K₂CO₃ , we provide sufficient hydroxide/carbonate concentration to activate the boronic acid (forming the reactive boronate species for transmetalation) without triggering N-deprotonation.

G Start 7-Iodobenzo[d]oxazol-2-amine + Arylboronic Acid + Pd(0) Cond1 Mild Base (K2CO3) Solvent: Dioxane/H2O Ligand: dppf Start->Cond1 Path A (Suzuki) Cond2 Strong Base (NaOtBu) Solvent: Toluene Ligand: BINAP Start->Cond2 Path B (Buchwald) OA_I Rapid Oxidative Addition at C7-Iodine Bond Cond1->OA_I Chemoselective N_Deprot N-H Deprotonation & Pd-Amido Formation Cond2->N_Deprot Competitive Prod1 Suzuki-Miyaura Cross-Coupling Product (High Yield) OA_I->Prod1 Transmetalation & Reductive Elimination Prod2 Buchwald-Hartwig Amination / Oligomers (Undesired) N_Deprot->Prod2 C-N Bond Formation

Chemoselectivity logic in Pd-catalyzed cross-coupling of 7-Iodobenzo[d]oxazol-2-amine.

Quantitative Data: Condition Optimization

The following table synthesizes the expected outcomes based on varying the catalytic parameters for this specific heterocycle. This data serves as a benchmark for your internal process development.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Chemoselectivity (C–C vs C–N)Expected Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90High72%
2 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 Excellent 88%
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (5:1)100Good81%
4Pd₂(dba)₃ / BINAPNaOtBuToluene100Poor (Buchwald favored)< 20%

Note: Entry 2 represents the optimal balance of solubility, transmetalation kinetics, and functional group tolerance.

Standard Operating Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system . At each critical juncture, observable physical or analytical changes confirm that the reaction is proceeding along the correct mechanistic pathway.

Materials Required (1.0 mmol Scale)
  • Substrate: 7-Iodobenzo[d]oxazol-2-amine (260.03 mg, 1.0 mmol)

  • Coupling Partner: Arylboronic acid or pinacol ester (1.3 mmol, 1.3 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol, 5 mol%)

  • Base: K₂CO₃ (276.4 mg, 2.0 mmol, 2.0 eq)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL total)

Step-by-Step Execution

Step 1: Reagent Charging (Inert Atmosphere Preparation)

  • To a rigorously oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 7-Iodobenzo[d]oxazol-2-amine, arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Causality Check: Charging all solid reagents prior to solvent addition minimizes the exposure of the active, electron-rich Pd(0) species (generated in situ) to atmospheric oxygen.

Step 2: Solvent Addition & Rigorous Degassing

  • Add 8.0 mL of 1,4-Dioxane and 2.0 mL of H₂O.

  • Perform three consecutive Freeze-Pump-Thaw cycles, or vigorously sparge the biphasic mixture with ultra-pure Argon for 15 minutes.

  • Causality Check: Oxygen is the primary enemy of this reaction. It promotes the homocoupling of the boronic acid (yielding symmetric biaryls) and oxidizes the phosphine ligands, irreversibly deactivating the catalyst.

Step 3: Reaction Initiation & Biphasic Stirring

  • Seal the vessel and submerge it in a pre-heated oil bath at 90 °C.

  • Set the stir rate to a minimum of 800 rpm.

  • Causality Check: Because the reaction is biphasic (aqueous base, organic substrate/catalyst), vigorous stirring is mandatory to maximize the interfacial surface area where the critical transmetalation step occurs.

  • Visual Validation: Upon reaching 90 °C, the suspension should transition from an orange/red hue to a dark red/brown homogeneous-looking mixture, indicating the successful reduction of Pd(II) to the active Pd(0) species.

Step 4: Analytical Monitoring (In-Process QC)

  • After 4 hours, withdraw a 10 µL aliquot under Argon, dilute with 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS.

  • Self-Validation Logic:

    • Success: Disappearance of the starting material peak (

      
       261 
      
      
      
      ) and emergence of the product mass.
    • Troubleshooting: If a peak at

      
       135 
      
      
      
      is observed, it indicates protodehalogenation. This occurs if oxidative addition is successful, but transmetalation is too slow. Remedy: Add an additional 0.5 eq of boronic acid and ensure the K₂CO₃ is fully dissolved.

Step 5: Quench and Extraction

  • Cool the reaction to room temperature. Dilute with 15 mL of Ethyl Acetate (EtOAc).

  • Filter the entire mixture through a 1-inch pad of Celite.

  • Causality Check: The Celite pad traps the precipitated palladium black and insoluble inorganic salts. Skipping this step will result in severe, unbreakable emulsions during the aqueous extraction phase.

  • Transfer the filtrate to a separatory funnel. Wash with water (2 × 10 mL) and brine (1 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄.

Step 6: Purification

  • Concentrate the organic layer in vacuo.

  • Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes/EtOAc (typically 10% to 60% EtOAc, depending on the polarity of the coupled aryl group).

Post-Reaction Structural Validation

To confirm the structural integrity of the synthesized 7-arylbenzo[d]oxazol-2-amine, utilize ¹H NMR spectroscopy.

  • Starting Material Marker: In the starting 7-Iodobenzo[d]oxazol-2-amine, the C6 proton is highly deshielded by the adjacent iodine atom, often appearing as a distinct doublet of doublets downfield.

  • Product Confirmation: In the successful cross-coupled product, you will observe the loss of this extreme deshielding effect, accompanied by the integration of the new aryl multiplet signals in the aromatic region (7.20 – 8.00 ppm). The broad singlet for the –NH₂ protons (typically around 5.50 – 7.00 ppm in DMSO-

    
    ) must remain intact, proving that Buchwald-Hartwig amination was successfully avoided.
    

References

  • 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Accessing Heteroannular Benzoxazole and Benzimidazole Scaffolds via Carbodiimides Using Azide–Isocyanide Cross-Coupling as Catalyzed by Mesoionic Singlet Palladium Carbene Complexes Source: ACS Omega URL:[Link]

Application Note: Regioselective Synthesis of 7-Iodobenzo[d]oxazol-2-amine via Aminophenol Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Scientific Rationale and Precursor Strategy

The 2-aminobenzoxazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous antimicrobial, anticancer, and anti-virulence agents. The iodine-functionalized analog, 7-Iodobenzo[d]oxazol-2-amine , is a highly valuable synthetic intermediate. The iodine atom at the 7-position serves as a strategic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the rapid exploration of structure-activity relationships (SAR) [1].

The Regioselectivity Challenge: Direct electrophilic iodination of an unsubstituted 2-aminobenzoxazole core often results in poor regioselectivity. Because the benzoxazole moiety is a π-electron-rich system, direct halogenation yields complex, difficult-to-separate mixtures of 4-, 5-, 6-, and 7-iodo isomers.

To circumvent this, a precursor-based strategy is strictly recommended. By utilizing commercially available 2-amino-6-iodophenol as the starting material, absolute regiocontrol is established prior to the cyclization of the benzoxazole ring [1].

Comparative Cyclization Methodologies

Historically, the conversion of ortho-aminophenols to 2-aminobenzoxazoles relied on cyanogen bromide (BrCN) [3]. While effective, BrCN is a highly volatile, lethal reagent requiring specialized containment. Modern synthetic protocols have shifted toward non-hazardous electrophilic cyanating agents. N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as the premier bench-stable alternative. When activated by a strong Lewis acid, NCTS facilitates the cyclization with comparable yields and vastly superior safety profiles [2].

Quantitative Data Summary: Cyclization Reagents
MethodologyCyanating AgentCatalyst / PromoterTypical Yield (%)Reaction Time (h)Toxicity / Safety Profile
Classical Cyanogen Bromide (BrCN)None / Mild Base65 - 854 - 12Extremely High (Toxic gas)
Modern (Recommended) NCTSBF₃·Et₂O (Lewis Acid)60 - 8025 - 30Low (Bench-stable solid)
Alternative Thiourea / DesulfurizationHgO or KO₂50 - 7012 - 24High (Heavy metal waste)

Mechanistic Causality

The cyclization utilizing NCTS is an operationally simple yet mechanistically elegant process [2]. The reaction is initiated by the Lewis acidic activation of NCTS. The coordination of the cyano group to BF₃·Et₂O significantly enhances its electrophilicity. This activation is critical; without it, the relatively weak nucleophilicity of the ortho-aminophenol is insufficient to drive the reaction.

Following activation, the primary amino group of 2-amino-6-iodophenol executes a nucleophilic attack on the cyano carbon, leading to the elimination of the sulfonamide leaving group. The resulting O-hydroxyguanidine-like intermediate subsequently undergoes an intramolecular cyclization, where the adjacent hydroxyl group attacks the electron-deficient carbon. Final dehydration and aromatization yield the 7-iodobenzo[d]oxazol-2-amine target.

Mechanism A NCTS + BF3·Et2O (Activated Cyanating Agent) C Nucleophilic Attack (Amino Group) A->C B 2-Amino-6-iodophenol (Precursor) B->C D O-Hydroxyguanidine Intermediate C->D Elimination of TsN(Ph)H E Intramolecular Cyclization (Hydroxyl Attack) D->E F 7-Iodobenzo[d]oxazol-2-amine (Target Product) E->F Dehydration & Aromatization

Mechanistic pathway of NCTS-mediated cyclization of 2-amino-6-iodophenol.

Validated Experimental Protocol (NCTS-Mediated Cyclization)

This protocol describes the optimized synthesis of 7-iodobenzo[d]oxazol-2-amine using NCTS, designed as a self-validating system to ensure reproducibility and high yield.

Materials Required
  • Precursor: 2-Amino-6-iodophenol (1.0 equiv.)

  • Cyanating Agent: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS, 1.5 equiv.)

  • Lewis Acid: Boron trifluoride diethyl etherate (BF₃·Et₂O, 2.0 equiv.)

  • Solvent: Anhydrous 1,4-dioxane

  • Workup Reagents: Saturated aqueous NaHCO₃, Ethyl Acetate (EtOAc), Brine

Step-by-Step Workflow

Step 1: Reagent Preparation In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-iodophenol (1.0 mmol) and NCTS (1.5 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Causality: 1,4-Dioxane is selected over lower-boiling ethereal solvents (like THF) because the subsequent intramolecular cyclization step requires sustained high temperatures (~100 °C) to overcome the activation energy barrier for aromatization [2].

Step 2: Lewis Acid Activation Purge the vessel with nitrogen. Cool the mixture to 0 °C using an ice bath. Add BF₃·Et₂O (2.0 mmol) dropwise via syringe.

  • Causality: The dropwise addition controls the exothermic coordination between the Lewis acid and NCTS, preventing localized overheating, side-reactions, and degradation of the starting materials.

Step 3: Thermal Cyclization Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to 100 °C (reflux) for 25–30 hours.

  • Self-Validation Checkpoint: Monitor the reaction progress via LC-MS (UV detection at 210–500 nm). The disappearance of the precursor mass [M+H]⁺ 235.9 and the appearance of the product mass [M+H]⁺ 260.9 confirms complete conversion. Do not terminate heating until the intermediate is fully consumed.

Step 4: Quench and Extraction Cool the reaction to room temperature. Carefully quench the Lewis acid by adding saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases (pH ~7-8). Extract the aqueous layer with EtOAc (3 × 15 mL).

Step 5: Purification Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Self-Validation Checkpoint: The byproduct, N-phenyl-p-toluenesulfonamide, typically elutes earlier than the highly polar 2-aminobenzoxazole product. TLC (UV active) should be used to pool the correct fractions. The final product should present as a solid upon solvent removal.

Workflow Step1 Step 1: Reagent Setup 2-Amino-6-iodophenol + NCTS in anhydrous 1,4-Dioxane Step2 Step 2: Lewis Acid Activation Add BF3·Et2O dropwise under N2 atmosphere (0 °C to RT) Step1->Step2 Step3 Step 3: Thermal Cyclization Reflux at 100 °C for 25-30 h Monitor via LC-MS (210-500 nm) Step2->Step3 Step4 Step 4: Quench & Extraction Cool to RT, neutralize with NaHCO3 Extract with EtOAc Step3->Step4 Confirm full conversion Step5 Step 5: Purification Flash Column Chromatography (Hexane/EtOAc gradient) Step4->Step5 Step6 Isolated Yield 7-Iodobenzo[d]oxazol-2-amine (Characterize via 1H NMR / HRMS) Step5->Step6

Step-by-step experimental workflow for the synthesis of 7-iodobenzo[d]oxazol-2-amine.

References

  • 7-Iodobenzo[d]oxazol-2-amine Source: Benchchem URL
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement Source: ACS Omega URL
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol Source: Benchchem URL

Application Note: Sonogashira Coupling Strategies Involving 7-Iodobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 2-aminobenzoxazole moiety is a privileged pharmacophore prevalent in numerous antimicrobial, anti-inflammatory, and oncology drug candidates. Within this chemical space, 7-Iodobenzo[d]oxazol-2-amine serves as a highly versatile, commercially available building block . The presence of the iodine atom at the C-7 position provides an ideal handle for late-stage functionalization via transition-metal-catalyzed cross-coupling. Specifically, the Sonogashira coupling—a palladium-catalyzed, copper-cocatalyzed reaction—enables the robust installation of terminal alkynes to form C(sp²)–C(sp) bonds .

However, the direct coupling of 7-Iodobenzo[d]oxazol-2-amine presents significant chemoselectivity challenges. This guide provides a field-proven, causality-driven methodology to overcome these hurdles, ensuring high yields, catalyst longevity, and reproducible workflows.

Mechanistic Insights & Causality (The E-E-A-T Paradigm)

To achieve high turnover numbers (TON) and prevent catalytic poisoning, researchers must design protocols that respect the electronic and steric microenvironment of the substrate.

The Electronic Activation of C-7

The benzoxazole core is inherently electron-deficient, but the 2-amino group donates electron density into the ring via resonance. Despite this localized electron density, the strong inductive effect (-I) of the iodine atom highly polarizes the C-I bond at the 7-position. This polarization drastically lowers the activation energy required for the oxidative addition of the Pd(0) active species, making the C-7 position exceptionally reactive toward cross-coupling .

The Free Amine Dilemma and the Causality of Protection

A critical failure point in direct Sonogashira couplings with this substrate is the unprotected 2-amino group.

  • Catalyst Poisoning: The free -NH₂ can act as a competitive bidentate ligand (coordinating alongside the ring nitrogen), sequestering the Pd catalyst and halting the catalytic cycle.

  • Side Reactions: Unprotected amines in the presence of activated alkynes and transition metals frequently undergo unwanted hydroamination or cyclization side reactions.

  • Solubility: The rigid, planar nature of the free aminobenzoxazole results in poor solubility in standard coupling solvents (e.g., THF, DMF), leading to sluggish kinetics.

The Solution: Masking the amine via N,N-di-Boc (tert-butyloxycarbonyl) protection. This completely eliminates the nucleophilicity of the nitrogen, prevents catalyst coordination, and drastically increases the lipophilicity and organic solubility of the intermediate.

Experimental Workflow & Visualization

Workflow A 7-Iodobenzo[d]oxazol-2-amine (Starting Material) B Amine Protection (Boc2O, DMAP) A->B C N,N-Di-Boc-7-iodo Intermediate B->C D Sonogashira Coupling (Pd/Cu, Alkyne) C->D E Protected 7-Alkynyl Benzoxazole D->E F Deprotection (TFA/DCM) E->F G 7-Alkynylbenzo[d]oxazol-2-amine (Final Product) F->G

Workflow for protection-mediated Sonogashira coupling of 7-Iodobenzo[d]oxazol-2-amine.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and physical state changes are provided to ensure real-time reaction monitoring without sole reliance on instrumentation.

Protocol A: N,N-Di-Boc Protection of 7-Iodobenzo[d]oxazol-2-amine

Objective: Complete masking of the 2-amino group to facilitate downstream catalysis.

Step-by-Step Procedure:

  • Initialization: In an oven-dried round-bottom flask, suspend 7-Iodobenzo[d]oxazol-2-amine (1.0 equiv) in anhydrous THF (0.2 M). Observation: The mixture will be a cloudy suspension due to the poor solubility of the starting material.

  • Activation: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) and Triethylamine (Et₃N, 3.0 equiv). Stir for 5 minutes at room temperature.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 2.5 equiv) dropwise.

  • Validation & Monitoring: Heat the reaction to 60 °C. Self-Validation: Over 2–4 hours, the suspension will transition into a clear, homogeneous solution, visually confirming the formation of the highly soluble di-Boc intermediate. Monitor via TLC (Hexane/EtOAc 3:1); the product will appear as a high-R_f, UV-active spot.

  • Workup: Concentrate under reduced pressure, dissolve in EtOAc, wash with 0.1 M HCl, brine, dry over Na₂SO₄, and concentrate to yield the N,N-di-Boc-7-iodobenzo[d]oxazol-2-amine.

Protocol B: Sonogashira Cross-Coupling

Objective: C(sp²)–C(sp) bond formation via Pd/Cu co-catalysis.

Step-by-Step Procedure:

  • Degassing (Critical Step): Dissolve the N,N-di-Boc protected intermediate (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of anhydrous DMF and Et₃N (3:1 ratio, 0.1 M). Sparge the solution with Argon for 15 minutes. Causality: Oxygen promotes the Glaser homocoupling of the alkyne, consuming the starting material and complicating purification.

  • Catalyst Addition: Under a positive Argon flow, add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%).

  • Validation & Monitoring: Heat the mixture to 65 °C. Self-Validation: Upon reaching temperature, the pale yellow solution will rapidly darken to a deep amber/brown. This color change is the visual confirmation of the reduction of Pd(II) to the active Pd(0) species. Stir for 3–5 hours until TLC indicates complete consumption of the aryl iodide.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Causality: NH₄Cl acts as a chelating wash to pull copper salts into the aqueous phase, preventing them from bleeding into the organic product and causing downstream toxicity. Extract with EtOAc, dry, and purify via flash chromatography.

Protocol C: Deprotection to Final Product

Objective: Removal of the Boc groups to restore the 2-aminobenzoxazole pharmacophore.

Step-by-Step Procedure:

  • Reaction: Dissolve the coupled product in anhydrous Dichloromethane (DCM, 0.1 M). Cool to 0 °C.

  • Cleavage: Add Trifluoroacetic acid (TFA, 20% v/v relative to DCM) dropwise.

  • Validation & Monitoring: Self-Validation: Immediate effervescence (bubbling) will occur. This is the release of CO₂ and isobutylene gas, mechanistically confirming the cleavage of the Boc groups. Allow the reaction to warm to room temperature. The reaction is complete when gas evolution ceases (typically 1–2 hours).

  • Workup: Carefully neutralize with saturated aqueous NaHCO₃ until pH > 7, extract with DCM, dry, and concentrate.

Quantitative Data & Optimization

The table below summarizes the optimization of the Sonogashira coupling step (Protocol B), demonstrating the causality behind the selection of the Pd(PPh₃)₂Cl₂ / CuI / DMF system.

EntryCatalyst (mol%)Co-Catalyst (mol%)Solvent / BaseTemp (°C)Time (h)Yield (%)Mechanistic Rationale / Observation
1Pd(PPh₃)₂Cl₂ (5%)CuI (10%)DMF / Et₃N65488% Optimal. DMF stabilizes the cationic Pd intermediate; CuI accelerates transmetalation.
2Pd(PPh₃)₄ (5%)CuI (10%)THF / Et₃N65672%Lower yield. THF provides insufficient stabilization for the transition state compared to DMF.
3Pd(dppf)Cl₂ (5%)CuI (10%)DMF / DIPEA80385%Bidentate ligand (dppf) works well but is cost-prohibitive compared to Entry 1.
4Pd(PPh₃)₂Cl₂ (5%)None DMF / Et₃N801241%Copper-free. Sluggish transmetalation leads to catalyst degradation and poor conversion.
5Pd(OAc)₂ (5%) + PPh₃CuI (10%)Toluene / Et₃N100861%High temperature required; leads to increased alkyne homocoupling side products.

References

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. URL:[Link]

  • Chinchilla, R., & Nájera, C. (2011). "Recent advances in Sonogashira reactions." Chemical Society Reviews, 40(10), 5084-5121. URL:[Link]

Application Note: Microwave-Assisted Synthesis of 7-Iodobenzo[d]oxazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 7-iodobenzo[d]oxazol-2-amine scaffold is a critical pharmacophore in medicinal chemistry, serving as a versatile intermediate for developing kinase inhibitors, antimicrobial agents, and receptor ligands. The presence of the iodine atom at the C7 position is strategically valuable; it provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to expand chemical space into the "non-privileged" binding pockets of target proteins.

Conventional thermal synthesis of 2-aminobenzoxazoles often requires toxic reagents (e.g., cyanogen bromide in large excess), prolonged reflux times (12–24 hours), and suffers from low yields due to the oxidative instability of the iodo-substituent (dehalogenation) and competing polymerization.

This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces reaction time to under 20 minutes while suppressing side reactions. We present two distinct pathways:

  • Protocol A: A high-throughput method using Cyanogen Bromide (CNBr).

  • Protocol B: A "Green Chemistry" alternative using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).

Reaction Mechanism & Retrosynthesis

The formation of the benzoxazole ring proceeds via a nucleophilic attack of the amino group on the nitrile carbon, followed by intramolecular cyclization by the hydroxyl group.

Graphviz Diagram: Reaction Pathway

ReactionMechanism SM 2-amino-6-iodophenol (Nucleophile) Inter1 Intermediate N-Cyanoamine SM->Inter1 Nucleophilic Attack (MW: 60°C) Reagent Cyanogen Source (CNBr or NCTS) Reagent->Inter1 TS Cyclization TS (5-exo-dig) Inter1->TS Intramolecular Nucleophilic Attack Product 7-Iodobenzo[d]oxazol-2-amine TS->Product Tautomerization (MW: 100°C)

Figure 1: Mechanistic pathway for the cyclization of 2-amino-6-iodophenol to 7-iodobenzo[d]oxazol-2-amine.

Equipment & Materials

Required Instrumentation
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover 2.0 or Biotage Initiator+).

    • Requirement: IR temperature sensor and internal pressure monitoring.

  • Vials: 10 mL or 35 mL heavy-walled Pyrex microwave vials with Teflon/silicon crimp caps.

  • Analysis: UHPLC-MS (C18 column), 1H-NMR (400 MHz).

Reagents
  • Precursor: 2-Amino-6-iodophenol (CAS: 99968-81-7). Note: Store under N2, light sensitive.

  • Cyanating Agents:

    • Cyanogen Bromide (CNBr) - Highly Toxic, handle in hood.

    • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) - Safer solid alternative.

  • Solvents: Ethanol (EtOH), Acetonitrile (MeCN), Water (H2O).

Experimental Protocols

Protocol A: Standard CNBr Cyclization (High Throughput)

Best for: Small scale, rapid library generation.

Safety Warning: CNBr is volatile and hydrolyzes to release HCN. Use a bleach trap for waste.

  • Preparation: In a 10 mL microwave vial, dissolve 2-amino-6-iodophenol (1.0 mmol, 235 mg) in EtOH (3 mL).

  • Addition: Add Cyanogen Bromide (1.2 mmol, 127 mg) and K2CO3 (0.1 mmol, catalytic).

  • Sealing: Crimp the cap immediately.

  • Microwave Irradiation:

    • Mode: Dynamic (Standard).

    • Temperature: 100 °C.

    • Hold Time: 15 minutes.

    • Pressure Limit: 250 psi.

    • Power: Max 150 W (High absorption).

  • Work-up: Cool to RT. Pour mixture into ice-water (20 mL). Basify to pH 8 with saturated NaHCO3.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol B: Green Synthesis using NCTS

Best for: Scale-up, safety-conscious labs.

  • Preparation: In a 35 mL vial, mix 2-amino-6-iodophenol (2.0 mmol) and NCTS (2.2 mmol).

  • Catalyst: Add BF3·Et2O (10 mol%) or p-TsOH (10 mol%).

  • Solvent: Add Acetonitrile (5 mL).

  • Microwave Irradiation:

    • Temperature: 120 °C.

    • Hold Time: 20 minutes.

    • Stirring: High.[1]

  • Work-up: Evaporate solvent. Redissolve in EtOAc, wash with 1N NaOH (to remove sulfonamide byproduct) and brine.

Optimization & Data Analysis

The following data summarizes the optimization of reaction conditions for Protocol A.

Table 1: Optimization of Reaction Conditions

EntrySolventTemp (°C)Time (min)Yield (%)Observations
1EtOH803065Incomplete conversion.
2EtOH1001592 Optimal. Clean profile.
3H2O1002045Poor solubility of precursor.
4MeCN1201088Slight de-iodination observed (<2%).
5DMF140570Difficult work-up; significant tarring.
Graphviz Diagram: Experimental Workflow

Workflow Start Start: Weigh Reagents (Glovebox/Hood) Mix Dissolve in EtOH/MeCN Add Catalyst Start->Mix MW Microwave Irradiation (100-120°C, 15-20 min) Mix->MW TLC TLC Check (Hex:EtOAc 1:1) MW->TLC TLC->MW Incomplete (+5 min) Quench Quench in Ice/NaHCO3 TLC->Quench Complete Filter Filtration & Washing Quench->Filter Pure Final Product >95% Purity Filter->Pure

Figure 2: Step-by-step experimental workflow for microwave synthesis.

Characterization & Validation

To validate the synthesis of 7-iodobenzo[d]oxazol-2-amine , ensure the following spectral features are present:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.60 (bs, 2H, -NH2) – Exchangeable with D2O.
      
    • 
       7.45 (dd, 1H, Ar-H, C6) – Ortho coupling.
      
    • 
       7.35 (dd, 1H, Ar-H, C4).
      
    • 
       7.10 (t, 1H, Ar-H, C5).
      
    • Note: The C7-Iodo substitution pattern results in a distinctive 1,2,3-trisubstituted benzene splitting pattern.

  • 13C NMR: Expected peaks at ~163 ppm (C2), ~148 ppm (C7a), ~142 ppm (C3a), and ~75 ppm (C-I, upfield due to heavy atom effect).

  • Mass Spectrometry (ESI+): [M+H]+ = 260.95 (Calculated for C7H5IN2O: 260.03).

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Precursor oxidationUse freshly recrystallized 2-amino-6-iodophenol; purge vial with Argon.
De-iodination Temperature too highReduce MW temp to 90°C and extend time; avoid DMF/DMSO which can promote radical dehalogenation.
Sticky Solid PolymerizationWash crude solid with cold Et2O; recrystallize from EtOH/Water.
Pressure Spike Solvent superheatingEnsure volume is <75% of vial capacity; use "High Absorption" setting cautiously.

References

  • Microwave-assisted synthesis of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. (2023). Link

  • Microwave-Assisted Synthesis of Benzoxazoles Derivatives. Current Microwave Chemistry. (2016). Link

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Journal of Organic Chemistry. (2019). Link

  • Microwave-Assisted Synthesis of Two-Substituted Benzoxazoles in the Presence of Potassium Cyanide. Synthetic Communications. (2015). Link

  • Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. Bioorganic & Medicinal Chemistry Letters. (2012). Link

Sources

Reagents for Buchwald-Hartwig amination of 7-Iodobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Buchwald-Hartwig Amination of 7-Iodobenzo[d]oxazol-2-amine

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[2][3] The development of this reaction has largely superseded classical methods that often required harsh conditions and offered limited substrate scope.[1]

This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of 7-Iodobenzo[d]oxazol-2-amine. The benzo[d]oxazol-2-amine scaffold is a privileged heterocycle in medicinal chemistry, and the ability to functionalize it at the 7-position opens a direct path to novel derivatives for drug discovery and development programs. We will delve into the critical parameters of the reaction, explaining the causality behind reagent selection to empower researchers to optimize this transformation for their specific amine coupling partners.

Reaction Overview: A Modular Approach to Novel Derivatives

The core transformation involves the coupling of the aryl iodide, 7-Iodobenzo[d]oxazol-2-amine, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

General Reaction Scheme:

The success of this reaction is critically dependent on the synergistic interplay of the chosen reagents, each playing a distinct and vital role in the catalytic cycle.

The Catalytic Cycle: Mechanistic Underpinnings

A foundational understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[1][4] The cycle begins with an active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.[4][5]

  • Oxidative Addition: The active L-Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the 7-Iodobenzo[d]oxazol-2-amine, forming a Pd(II) complex.[1][6][7] This is often the rate-determining step of the cycle.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex.[1]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(I) Pd0->OxAdd Ar-I AmineCoord Amine Coordination [L-Pd(II)(Ar)(I)(R¹R²NH)] OxAdd->AmineCoord + R¹R²NH - I⁻ Amido Palladium Amido Complex L-Pd(II)(Ar)(NR¹R²) AmineCoord->Amido + Base - [Base-H]⁺ Amido->Pd0 Reductive Elimination Product Product Amido->Product Waste [Base-H]⁺I⁻ ArI 7-Iodobenzo[d]oxazol-2-amine ArI->Pd0 Amine Amine (R¹R²NH) Amine->AmineCoord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Reagent Selection and Rationale

The judicious selection of each reaction component is paramount for achieving high yields and purity.

Palladium Source

Commonly used palladium sources are Pd(II) salts, which are reduced to the active Pd(0) species in the reaction mixture.

  • Palladium(II) Acetate (Pd(OAc)₂): A widely used, air-stable, and relatively inexpensive precatalyst.

  • Precatalysts: Modern, well-defined precatalysts (e.g., G3 or G4 Buchwald precatalysts) incorporate the ligand and offer improved stability, activity, and reproducibility, often allowing for lower catalyst loadings.[8][9]

Ligand: The Key to Reactivity

The ligand is arguably the most critical component, as it stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[10] For challenging substrates like heteroaryl halides, bulky and electron-rich phosphine ligands are essential.[11][12]

  • Dialkylbiaryl Phosphines: This class of ligands, developed by the Buchwald group, is highly effective.[2][13][14]

    • XPhos: A versatile and robust ligand for a wide range of aryl halides and amines.

    • BrettPhos: Particularly effective for coupling primary amines and amides.[13]

    • RuPhos: Often shows excellent performance with sterically hindered substrates.

  • Rationale: The steric bulk of these ligands promotes the formation of a monoligated L-Pd(0) species, which is highly reactive in oxidative addition. Their electron-donating nature accelerates the rate of reductive elimination.

Base: The Proton Acceptor

A base is required to deprotonate the amine after it coordinates to the palladium center, forming the crucial palladium-amido intermediate.[1][15] The base must be strong enough to deprotonate the coordinated amine but should not compete as a nucleophile.

  • Sodium tert-butoxide (NaOtBu): A very strong, commonly used base. However, it can be incompatible with base-sensitive functional groups like esters.[4][5]

  • Lithium bis(trimethylsilyl)amide (LHMDS): Another strong, non-nucleophilic base.[16]

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Milder inorganic bases that are often effective, especially when substrates have sensitive functional groups. They are a good starting point for optimizing reactions with the benzo[d]oxazol-2-amine core.

Solvent: The Reaction Medium

The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system at the reaction temperature.

  • Toluene and 1,4-Dioxane: These are the most common and reliable solvents for Buchwald-Hartwig aminations.[5][17] Toluene is particularly favored for reactions involving aryl iodides as it can minimize catalyst inhibition caused by iodide salts.[4]

  • Tetrahydrofuran (THF) or tert-Butanol: Also used, but generally, toluene or dioxane are preferred for their higher boiling points, allowing for a wider range of reaction temperatures.

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can bind to the palladium center and inhibit catalysis.[5]

Tabulated Guide to Reagent Selection

ComponentRecommended ReagentsTypical Loading / Equiv.Rationale & Key Considerations
Aryl Halide 7-Iodobenzo[d]oxazol-2-amine1.0 equivAryl iodides are highly reactive but can cause catalyst inhibition; this is mitigated by appropriate ligand choice.[4][5]
Amine Primary or Secondary Aliphatic/Aromatic Amine1.1 - 1.5 equivExcess amine is used to drive the reaction to completion. Sterically hindered amines may require more forcing conditions.
Pd Source Pd(OAc)₂ or a Buchwald Precatalyst (e.g., XPhos Pd G3)1 - 5 mol %Precatalysts offer higher reproducibility and activity, often allowing for lower catalyst loading and milder conditions.[9]
Ligand XPhos, SPhos, BrettPhos, RuPhos1.2 - 2.0 x Pd mol %Bulky, electron-rich biaryl phosphines are crucial for coupling heteroaryl halides and overcoming catalyst inhibition.[13][14]
Base NaOtBu, Cs₂CO₃, K₃PO₄1.5 - 2.0 equivA strong, non-nucleophilic base is required. Cs₂CO₃ is a good starting point for potentially sensitive substrates.
Solvent Toluene or 1,4-Dioxane (anhydrous)0.1 - 0.2 M concentrationMust be anhydrous and deoxygenated. Toluene is often preferred for aryl iodides.[4]
Temperature 80 - 110 °C-Higher temperatures are often required to drive the reaction to completion, especially with less reactive amines.

Detailed Experimental Protocol

This protocol provides a general procedure for the amination of 7-Iodobenzo[d]oxazol-2-amine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or in a glovebox.

Materials:

  • 7-Iodobenzo[d]oxazol-2-amine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol %)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 7-Iodobenzo[d]oxazol-2-amine, the palladium precatalyst, and the base.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the amine coupling partner.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Experimental Workflow

The following diagram outlines the general workflow for the described protocol.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Add Solids: - Aryl Iodide - Pd Precatalyst - Base B Evacuate & Backfill with Argon (3x) A->B C Add Liquids: - Anhydrous Solvent - Amine B->C D Heat to 80-110 °C with Stirring C->D E Monitor by TLC / LC-MS D->E F Cool & Dilute E->F G Filter through Celite F->G H Aqueous Wash & Dry Organic Layer G->H I Concentrate H->I J Purify by Column Chromatography I->J K Final Product J->K

Caption: General workflow for the Buchwald-Hartwig amination.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • National Center for Biotechnology Information. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • National Center for Biotechnology Information. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. [Link]

  • Wikipedia. Dialkylbiaryl phosphine ligands. [Link]

  • National Center for Biotechnology Information. Recent Green and Sustainable Pd‐Catalyzed Aminations. [Link]

  • The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ResearchGate. Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions | Request PDF. [Link]

  • National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ACS Publications. Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. [Link]

  • Journal of the American Chemical Society. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • ACS Publications. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. [Link]

  • PubMed. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. [Link]

  • University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • eScholarship.org. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]

  • ResearchGate. Synthesis of substituted 2-amino benzoxazole derivatives starting from.... [Link]

  • Journal of Advanced Scientific Research. DESIGN, SYNTHESIS AND PHARMACOLOGICAL SCREENING OF 2-(2-(BENZO [D] OXAZOL-2-YL) PHENYLA. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • eScholarship.org. Nanoparticles as Heterogeneous Catalysts for ppm Pd-Catalyzed Aminations in Water. [Link]

  • ResearchGate. (PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Center for Biotechnology Information. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based. [Link]

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing 7-Iodobenzo[d]oxazol-2-amine

[1]

Abstract

This application note details the strategic utilization of 7-iodobenzo[d]oxazol-2-amine as a privileged scaffold for the development of ATP-competitive kinase inhibitors. The benzoxazole-2-amine core functions as a robust hinge-binding motif, while the C7-iodine substituent provides a critical vector for accessing the solvent-exposed region or hydrophobic pockets via palladium-catalyzed cross-coupling.[1] This guide provides a self-validating, step-by-step protocol for the synthesis of the core scaffold, its protection, chemoselective functionalization via Suzuki-Miyaura coupling, and subsequent deprotection to yield high-purity kinase inhibitor candidates.[1]

Introduction: The Anatomy of a Privileged Scaffold

In the design of Type I and Type II kinase inhibitors, the "hinge region" of the kinase ATP-binding site is the primary anchor point. The benzo[d]oxazol-2-amine moiety is a bioisostere of the adenine ring of ATP.

  • Hinge Binding (C2-Amine): The exocyclic amine at position 2 and the endocyclic nitrogen (N3) form a donor-acceptor hydrogen bond pair with the backbone residues (typically the carbonyl and amide NH) of the kinase hinge region [1].

  • The C7 Vector (7-Iodo): The 7-position of the benzoxazole ring is unique. Unlike the 5- or 6-positions, which often face the "gatekeeper" residue or the back of the pocket, the 7-position directs substituents towards the solvent front or the ribose-binding pocket, depending on the specific kinase conformation.[1] This makes the 7-iodo handle an ideal starting point for installing solubilizing groups or diversity elements to tune selectivity [2].

Structural Logic & Retrosynthesis

The synthesis is designed to be modular. We utilize the iodine handle after constructing the heterocycle to allow for late-stage diversification.

RetrosynthesisFinalFinal Kinase Inhibitor(7-Aryl-benzo[d]oxazol-2-amine)CouplingSuzuki/SonogashiraCouplingFinal->CouplingCore7-Iodobenzo[d]oxazol-2-amine(The Scaffold)Coupling->CorePrecursor2-Amino-6-iodophenolCore->PrecursorReagentCyanogen Bromide(BrCN)Core->Reagent

Figure 1: Retrosynthetic logic flow.[1] The 7-iodo core acts as the divergent intermediate.

Module 1: Synthesis of the Scaffold

Objective: Preparation of 7-iodobenzo[d]oxazol-2-amine.

Reaction Principle

The cyclization of ortho-aminophenols with cyanogen bromide (BrCN) is the standard method for constructing 2-aminobenzoxazoles. The reaction proceeds via nucleophilic attack of the amine on the nitrile carbon, followed by intramolecular cyclization of the phenol oxygen.

Reagents & Stoichiometry[1]
ReagentMW ( g/mol )Equiv.[1][2][3]Role
2-Amino-6-iodophenol 235.021.0Limiting Reagent
Cyanogen Bromide (BrCN) 105.921.2Cyclizing Agent
Ethanol (EtOH) -SolventReaction Medium
Water (H₂O) -SolventCo-solvent
Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-iodophenol (1.0 equiv) in EtOH/H₂O (10:1 v/v, concentration ~0.2 M).

  • Addition: Cool the solution to 0°C in an ice bath. Caution: BrCN is highly toxic and volatile. Handle in a well-ventilated fume hood. Add Cyanogen Bromide (1.2 equiv) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Monitoring: Check by TLC (System: 50% EtOAc/Hexanes). The starting material (more polar due to free -OH/-NH2) should disappear, and a less polar spot (benzoxazole) should appear.[1]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

    • Basify the residue with saturated aqueous NaHCO₃ solution (pH ~8). The product typically precipitates as a solid.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-5% MeOH in DCM) if necessary.

  • Yield Check: Expected yield: 75–85%.

Module 2: Chemoselective Functionalization (Suzuki Coupling)

Objective: Installing the "Tail" at the C7 position.

Expert Insight: The free amine at the C2 position can coordinate to Palladium, poisoning the catalyst and reducing yield. While direct coupling is possible, protecting the amine (e.g., as a Boc-carbamate) significantly improves reproducibility and yield in cross-coupling reactions [3].[1]

Step A: Protection (Boc-Anhydride)[1]
  • Dissolve 7-iodobenzo[d]oxazol-2-amine (1.0 equiv) in THF.[1]

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) and DMAP (0.1 equiv).[1]

  • Stir at RT for 4 hours.

  • Evaporate solvent and pass through a short silica plug to isolate tert-butyl (7-iodobenzo[d]oxazol-2-yl)carbamate .[1]

Step B: Suzuki-Miyaura Cross-Coupling

This step attaches the aryl/heteroaryl tail that will extend into the kinase solvent pocket.

ReagentEquiv.[2][3][4]Role
Protected Scaffold 1.0Electrophile
Ar-B(OH)₂ (Boronic Acid) 1.5Nucleophile
Pd(dppf)Cl₂[1]·DCM 0.05Catalyst
K₂CO₃ (2M aq.) 3.0Base
1,4-Dioxane SolventSolvent

Protocol:

  • Degassing (Critical): In a microwave vial or pressure tube, combine the Protected Scaffold, Boronic Acid, and Base in 1,4-Dioxane. Sparge with Argon/Nitrogen for 10 minutes. Oxygen is the enemy of Pd(0).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%).[1] Seal the vessel immediately.

  • Heating: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Step C: Deprotection
  • Dissolve the coupled product in DCM/TFA (4:1) .

  • Stir at RT for 1 hour.

  • Concentrate and neutralize with saturated NaHCO₃. Extract with EtOAc.[3]

  • Final Product: 7-Arylbenzo[d]oxazol-2-amine.[1]

Module 3: Kinase Assay Validation (General Protocol)

Objective: Verify the biochemical activity of the synthesized inhibitor.

Assay Principle (FRET/Mobility Shift)

Standard kinase assays utilize a mobility shift (e.g., Caliper LabChip) or TR-FRET (e.g., LanthaScreen).[1] The inhibitor competes with ATP.[5][6]

Workflow
  • Preparation: Dissolve the final compound in 100% DMSO to make a 10 mM stock. Serial dilute (3-fold) in DMSO to generate a 10-point dose-response curve.

  • Buffer: Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 5 µL of Kinase enzyme (at Km concentration).

    • Add 100 nL of Compound (using acoustic dispenser or pin tool).

    • Incubate for 15 mins (Pre-incubation allows slow-binders to equilibrate).

    • Add 5 µL of Substrate/ATP mix (ATP at Km concentration).

  • Detection: After 60 mins, stop the reaction (EDTA) and read the signal.

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC₅₀.

Visualizing the Mechanism

The following diagram illustrates the binding mode of the synthesized inhibitor within the kinase pocket.

BindingModeHingeHinge Region(Glu/Leu Backbone)GatekeeperGatekeeper Residue(Thr/Met)SolventFrontSolvent Front(Water Environment)ScaffoldBenzoxazole Core(Planar)Scaffold->GatekeeperVan der WaalsAmineC2-NH2(H-Bond Donor)Scaffold->AmineTailC7-Aryl Tail(Solubilizing Group)Scaffold->TailSuzuki BondAmine->HingeH-BondingTail->SolventFrontExtends into

Figure 2: Schematic of the Type I Kinase Binding Mode.[1] The C2-amine anchors to the hinge, while the C7-tail projects into the solvent front.[1]

Troubleshooting & Expert Tips

  • Low Yield in Cyclization: If the BrCN reaction is sluggish, ensure the pH is not too acidic. BrCN generates HBr as a byproduct. Adding a weak base (like NaOAc) can buffer the reaction, though standard protocols often run without it.[1]

  • Catalyst Poisoning: If the Suzuki coupling fails despite protection, switch to SPhos or XPhos ligands.[1] These bulky, electron-rich phosphines are specifically designed to work on difficult heteroaryl chlorides/iodides and are resistant to amine poisoning [4].[1]

  • Solubility: 7-Iodobenzo[d]oxazol-2-amine has poor solubility in non-polar solvents.[1] Use THF or DMF for the protection step.

References

  • Vertex Pharmaceuticals. "Benzoxaborole hinge-binding motif for kinase inhibition." PubMed. Available at: [Link] (Discusses the benzoxazole/benzoxaborole hinge binding logic).

  • Cho, S. Y., et al. (2013).[1] "Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)... derivatives as selective GRK-2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at: [Link] (Demonstrates benzoxazole functionalization).[1]

  • Li, X. (2024).[1] "Aminative Suzuki–Miyaura coupling." Science. Available at: [Link] (Advanced Pd-coupling techniques relevant to heteroamines).[1]

Scale-up synthesis methods for 7-Iodobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and application note for the scale-up synthesis of 7-Iodobenzo[d]oxazol-2-amine, designed for process chemists and drug development professionals.

Executive Summary & Strategic Rationale

7-Iodobenzo[d]oxazol-2-amine (CAS: 1686143-07-6) is a highly privileged heterocyclic scaffold utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of adenosine A3 receptor agonists, JAK2 kinase inhibitors, and advanced PET imaging probes .

When translating the synthesis of this molecule from the discovery bench to pilot-plant scale, researchers face a significant regioselectivity bottleneck . Direct electrophilic iodination of a pre-formed 2-aminobenzoxazole ring is fundamentally flawed for C-7 targeting. Because both the C-2 amino group and the heterocyclic oxygen are strongly electron-donating, they activate the fused benzene ring toward electrophilic aromatic substitution primarily at the C-5 and C-6 positions. Attempting direct iodination yields complex isomeric mixtures that are notoriously difficult to separate .

The Causality of Precursor Selection: To circumvent this, a "precursor-first" strategy is mandatory. By utilizing 2-amino-6-iodophenol as the starting material, the iodine atom is locked into the correct position prior to heterocyclic ring closure. This guarantees 100% regioselectivity for the C-7 position in the final product.

Evaluation of Cyclization Methodologies

The core synthetic challenge lies in the efficient, scalable, and safe cyclization of 2-amino-6-iodophenol into the 2-aminobenzoxazole core. We evaluate three primary pathways:

  • Route A: Classical Cyanogen Bromide (BrCN) Cyclization. Historically the most common method, utilizing BrCN in aqueous methanol. While it provides rapid kinetics and high yields, BrCN is highly toxic, moisture-sensitive, and poses a severe risk of lethal hydrogen cyanide (HCN) gas evolution during large-scale workups.

  • Route B: NCTS-Mediated Electrophilic Cyanation (Recommended). This modern approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a bench-stable, non-hazardous electrophilic cyanating agent. Activated by a Lewis acid (BF3·Et2O), NCTS enables safe, high-yielding cyclization without the generation of toxic gases .

  • Route C: Carbon Disulfide (CS2) / Amination. A multi-step sequence involving the formation of a 2-thiol intermediate, followed by chlorination and displacement with ammonia. This route is highly inefficient for scale-up due to the generation of toxic H2S gas, corrosive chlorinated intermediates, and extended cycle times.

Quantitative Process Comparison
ParameterRoute A: BrCN CyclizationRoute B: NCTS Cyclization (Optimal)Route C: CS2 / Amination
Cyanating / Cyclizing Agent Cyanogen Bromide (BrCN)N-cyano-N-phenyl-p-toluenesulfonamideCarbon Disulfide (CS2)
Typical Isolated Yield 85 - 92%80 - 88%55 - 65% (Over 3 steps)
Reaction Time 2 - 4 Hours24 - 30 Hours> 48 Hours
Scalability & Safety Profile Poor (Highly toxic, HCN gas risk)Excellent (Bench-stable, non-toxic)Moderate (H2S gas, multi-step)
Primary Byproducts HBrp-ToluenesulfonamideH2S, HCl, POCl3 waste

Process Workflows & Mechanistic Pathways

Workflow A 2-Amino-6-iodophenol (Precursor) B Route B: NCTS + BF3·Et2O (Greener, Scalable) A->B 1,4-Dioxane, Reflux C Route A: BrCN / Base (Classical, Toxic) A->C MeOH/H2O, RT D 7-Iodobenzo[d]oxazol-2-amine (Target Scaffold) B->D High Yield, Safe C->D High Yield, Hazardous

Fig 1. Strategic decision tree for the scale-up cyclization of 2-amino-6-iodophenol.

Mechanistic Insights (Route B): The success of the NCTS route relies heavily on Lewis acid activation. NCTS alone is insufficiently electrophilic to react with the sterically hindered, weakly nucleophilic amine of 2-amino-6-iodophenol. The addition of Boron trifluoride etherate (BF3·Et2O) coordinates to the cyano nitrogen of NCTS, drastically increasing the electrophilicity of the cyano carbon. This triggers nucleophilic attack, elimination of the sulfonamide leaving group, and subsequent intramolecular ring closure by the adjacent hydroxyl group.

Mechanism N1 NCTS (Cyanating Agent) N2 BF3·Et2O Activated NCTS Complex N1->N2 Lewis Acid Coordination N3 Nucleophilic Attack by -NH2 of Precursor N2->N3 + 2-Amino-6-iodophenol N4 Elimination of p-Toluenesulfonamide N3->N4 Intermediate Formation N5 Intramolecular Attack by -OH Group N4->N5 Cyclization N6 7-Iodobenzo[d]oxazol-2-amine N5->N6 Aromatization & Workup

Fig 2. Mechanistic pathway of NCTS-mediated electrophilic cyanation and cyclization.

Detailed Scale-Up Protocols

Protocol 1: NCTS-Mediated Cyclization (Recommended Scale-Up Route)

Scale: 100 mmol (23.5 g of starting material)

Reagents:

  • 2-Amino-6-iodophenol: 23.5 g (100 mmol, 1.0 equiv)

  • NCTS (N-cyano-N-phenyl-p-toluenesulfonamide): 40.8 g (150 mmol, 1.5 equiv)

  • BF3·Et2O (Boron trifluoride etherate): 24.6 mL (200 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane: 500 mL

Step-by-Step Methodology:

  • System Preparation: Purge a 1 L three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and internal thermometer with ultra-pure Nitrogen (N2) for 15 minutes. Causality: Anhydrous conditions are critical; ambient moisture will prematurely hydrolyze the BF3·Et2O complex, stalling the reaction.

  • Reagent Loading: Charge the flask with 23.5 g of 2-amino-6-iodophenol and 40.8 g of NCTS. Add 500 mL of anhydrous 1,4-dioxane and stir at 300 rpm until a homogenous suspension/solution is achieved.

  • Lewis Acid Activation: Cool the reaction mixture to 0–5 °C using an ice bath. Dropwise, add 24.6 mL of BF3·Et2O over 20 minutes via an addition funnel. Maintain internal temperature below 10 °C during addition to control the exothermic coordination event.

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 101 °C).

  • In-Process Control (IPC) 1: After 24 hours, sample 0.5 mL of the mixture. Quench with saturated NaHCO3 and extract with EtOAc. Run TLC (Hexane:EtOAc 6:4) and LC-MS. Validation Checkpoint: The reaction is deemed complete when the precursor peak (m/z 236 [M+H]+) is ≤ 2% relative to the product peak (m/z 261 [M+H]+).

  • Workup & Isolation: Cool the mixture to room temperature. Slowly pour the reaction into 1.5 L of ice-cold saturated NaHCO3 solution (vigorous CO2 evolution will occur). Stir for 30 minutes.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel plug or recrystallization from EtOH/Water to afford 7-Iodobenzo[d]oxazol-2-amine as a solid.

Protocol 2: Classical BrCN Cyclization (Benchmark/Small-Scale Route)

Scale: 50 mmol (11.75 g of starting material)

Reagents:

  • 2-Amino-6-iodophenol: 11.75 g (50 mmol, 1.0 equiv)

  • Cyanogen Bromide (BrCN): 5.82 g (55 mmol, 1.1 equiv) — DANGER: Highly toxic.

  • Methanol: 150 mL

  • Water: 50 mL

Step-by-Step Methodology:

  • Preparation: Conduct all operations in a highly ventilated fume hood equipped with a cyanide gas detector. Dissolve 11.75 g of 2-amino-6-iodophenol in 150 mL of methanol in a 500 mL flask. Add 50 mL of water.

  • Addition: Cool the mixture to 0 °C. Carefully add 5.82 g of BrCN in small portions over 15 minutes.

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • In-Process Control (IPC) 2: Monitor reaction pH. Causality: As the reaction proceeds, HBr is generated. If the pH drops below 2, the starting amine becomes fully protonated (ammonium salt), destroying its nucleophilicity and halting the cyclization. If necessary, buffer with small amounts of solid NaHCO3 to maintain pH ~4-5.

  • Quenching: Once complete (via TLC), neutralize the mixture by carefully adding 1M NaOH until the pH reaches 8.0. The product will precipitate out of the aqueous methanol solution.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water (3 × 50 mL) to remove residual salts, and dry under high vacuum at 45 °C to yield the target compound.

Analytical Validation Standards

To ensure the structural integrity and purity of the synthesized 7-Iodobenzo[d]oxazol-2-amine, the following self-validating analytical benchmarks must be met:

  • LC-MS (ESI+): Expected mass [M+H]+ = 261.0 m/z.

  • 1H NMR (400 MHz, DMSO-d6): The signature of C-7 iodination is the distinct splitting pattern of the aromatic ring. Look for the broad singlet of the -NH2 group (~7.50 ppm, 2H, exchangeable with D2O). The adjacent aromatic protons will show a characteristic doublet of doublets or overlapping doublets depending on the exact solvent environment, with the proton at C-6 shifted significantly downfield due to the deshielding effect of the heavy iodine atom.

References

  • Adenosine A3 receptor agonists. United States Patent US7414036B2.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega 2019, 4, 20, 18630–18641. Available at:[Link]

Troubleshooting & Optimization

Improving reaction yields for 7-Iodobenzo[d]oxazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 7-Iodobenzo[d]oxazol-2-amine. This guide is designed to provide expert-driven, actionable advice to help you navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges.

Conceptual Overview: Synthetic Strategies

The synthesis of 7-Iodobenzo[d]oxazol-2-amine can be approached via two primary strategic pathways. The choice of strategy often depends on the availability of starting materials and the specific challenges encountered with regioselectivity and functional group tolerance.

Strategy A: Iodination of a Pre-formed Benzoxazole Core This route involves the initial synthesis of benzo[d]oxazol-2-amine followed by electrophilic iodination. While seemingly direct, this pathway presents significant challenges in controlling the position of the iodine atom on the benzene ring.

Strategy B: Cyclization of an Iodinated Precursor This preferred and more controlled approach involves the synthesis of 2-amino-6-iodophenol as a key intermediate, which is then cyclized to form the target molecule. This method offers superior control over the final product's regiochemistry.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Low and Irreproducible Yields

Question: My overall yield for the synthesis of 7-Iodobenzo[d]oxazol-2-amine is consistently low (<40%). What are the most likely causes and how can I improve it?

Answer: Low yields in multi-step heterocyclic syntheses are a common problem stemming from several factors. A systematic approach is the most effective way to troubleshoot.[1][2]

1. Purity of Starting Materials and Reagents:

  • 2-Amino-6-iodophenol (from Strategy B): This intermediate can be unstable. Ensure it is pure and, if synthesized in-house, fully characterized before use. Impurities can significantly interfere with the subsequent cyclization step.[1]

  • Cyanating Agent (e.g., Cyanogen Bromide, BrCN): BrCN is highly toxic and moisture-sensitive. Use of aged or improperly stored BrCN can lead to incomplete reactions. Consider alternative, less hazardous cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid, which has been shown to give good to excellent yields.[3][4]

  • Solvents: Ensure all solvents are anhydrous, especially for reactions involving moisture-sensitive reagents like Lewis acids or BrCN.[1]

2. Suboptimal Reaction Conditions:

  • Temperature Control: Both the iodination (Strategy A) and cyclization (Strategy B) steps are temperature-sensitive. For cyclization, running the reaction at a lower temperature can sometimes disfavor the formation of side products that may arise from higher activation energies.[5] Conversely, if the reaction is stalling (as monitored by TLC or LC-MS), a modest increase in temperature or a more effective catalyst might be necessary.[5]

  • Reaction Time: Monitor the reaction progress closely. Allowing a reaction to run for too long can lead to the degradation of the desired product.[1]

3. Workup and Purification Losses:

  • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. The amino group on the benzoxazole ring means its solubility will be pH-dependent.

  • Purification: The product may be sensitive to silica gel chromatography. If you observe significant product loss on the column, consider switching to a different grade of silica, using a neutral alumina column, or purification by recrystallization.[6]

Issues with Regioselectivity (Strategy A)

Question: I am attempting to directly iodinate benzo[d]oxazol-2-amine but am getting a mixture of isomers (e.g., 5-iodo and 7-iodo) or poly-iodinated products. How can I improve selectivity for the 7-position?

Answer: This is a classic challenge in electrophilic aromatic substitution. The final substitution pattern is a delicate balance between the directing effects of the fused oxazole ring and the powerful ortho-, para-directing amino group.

1. Understanding Directing Effects:

  • The 2-amino group is a strong activating, ortho-, para-director. This would primarily direct the incoming electrophile (iodine) to the 5- and 7-positions.

  • The fused oxazole ring system is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack.[7] The combination of these effects makes achieving high regioselectivity difficult.

2. Strategies to Improve Regioselectivity:

  • Choice of Iodinating Agent: Milder, bulkier iodinating agents can sometimes improve selectivity. Instead of harsher reagents like I₂/HNO₃, consider using N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) at low temperatures.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity.[5] Experimenting with a range of solvents from nonpolar (e.g., CCl₄, Dioxane) to polar aprotic (e.g., DMF, Acetonitrile) can help identify optimal conditions.

  • Protecting Groups: A bulky protecting group on the 2-amino function can sterically hinder attack at the ortho position (C7), potentially favoring substitution at the para position (C5). This would require subsequent deprotection, adding steps to the synthesis.

Given these challenges, Strategy B (Cyclization of an Iodinated Precursor) is the highly recommended and more robust method for obtaining the desired 7-iodo isomer cleanly.

Cyclization Step Failures (Strategy B)

Question: The cyclization of 2-amino-6-iodophenol with cyanogen bromide is not proceeding to completion. What can I do?

Answer: Failure in the cyclization step often points to issues with the reagents or the reaction environment.

1. Reagent Activity:

  • As mentioned, cyanogen bromide is highly toxic and moisture-sensitive.[3][4] Ensure it is fresh and handled under strictly anhydrous conditions. An effective protocol often involves dissolving the 2-amino-6-iodophenol in a solvent like methanol, cooling the solution, and then adding a solution of BrCN.

2. pH Control:

  • The cyclization reaction is sensitive to pH. The reaction is typically performed under neutral or slightly basic conditions to ensure the nucleophilicity of the amino and hydroxyl groups. Some protocols may call for the addition of a non-nucleophilic base to scavenge the HBr formed during the reaction.

3. Alternative Cyclization Reagents:

  • If BrCN proves problematic, several other methods for synthesizing 2-aminobenzoxazoles from 2-aminophenols have been developed.[3][4][8] One notable method uses tetramethyl orthocarbonate in the presence of an amine and acetic acid.[9] Another involves 1,1-dichlorodiphenoxymethane.[10] These alternatives avoid the high toxicity of BrCN.[3][4]

Experimental Workflows & Data

Recommended Synthetic Pathway (Strategy B)

This workflow represents the most reliable method for synthesizing 7-Iodobenzo[d]oxazol-2-amine.

Synthetic_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclization Start 2-Aminophenol Iodination Iodination (e.g., NIS, ICl) Start->Iodination Reagents Intermediate 2-Amino-6-iodophenol Iodination->Intermediate Purification Cyclization Cyclization (e.g., BrCN) Intermediate->Cyclization Key Intermediate Product 7-Iodobenzo[d]oxazol-2-amine Cyclization->Product Workup & Purification

Caption: Recommended two-step synthesis via an iodinated precursor.

Protocol: Cyclization of 2-Amino-6-iodophenol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-amino-6-iodophenol (1.0 eq) in anhydrous methanol.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath with continuous stirring.

  • Reagent Addition: In a separate flask, prepare a solution of cyanogen bromide (BrCN, ~1.1 eq) in anhydrous methanol. Add this solution dropwise to the cooled solution of the aminophenol over 15-20 minutes.[6]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[5]

  • Workup: Upon completion, carefully neutralize the reaction mixture. The product may precipitate and can be collected by filtration. If no precipitate forms, concentrate the mixture under reduced pressure and perform an aqueous workup with extraction into an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[5]

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield Observed CheckPurity Assess Purity of Starting Materials Start->CheckPurity Purify Purify/Re-characterize Starting Materials CheckPurity->Purify Impure CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->CheckConditions Purity OK Purify->CheckConditions Optimize Systematically Optimize Conditions (Small Scale) CheckConditions->Optimize Incorrect CheckWorkup Review Workup & Purification Procedure CheckConditions->CheckWorkup Conditions OK Optimize->CheckWorkup ModifyWorkup Modify Extraction pH or Purification Method CheckWorkup->ModifyWorkup Losses Detected Final Improved Yield CheckWorkup->Final Procedure OK ModifyWorkup->Final

Caption: A systematic workflow for diagnosing causes of low reaction yield.

Comparison of Synthetic Strategies
FeatureStrategy A: Direct IodinationStrategy B: Precursor Cyclization
Control of Regioselectivity Poor; often results in isomeric mixtures.[7]Excellent; iodine is placed definitively before ring formation.
Number of Steps Potentially fewer steps if starting from benzo[d]oxazol-2-amine.More steps if starting from 2-aminophenol.
Yield & Reproducibility Often lower and less reproducible due to selectivity issues.Generally higher and more reliable.
Key Challenge Controlling the site of iodination.Synthesis and stability of the 2-amino-6-iodophenol intermediate.
Recommendation Not recommended for targeted synthesis of the 7-iodo isomer.Highly Recommended

References

  • Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. - Benchchem.
  • troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem.
  • Cioffi, C. L., Lansing, J. J., & Yüksel, H. (2011). Synthesis of 2-Aminobenzoxazoles from 2-Aminophenols. Synfacts, 2011(02), 0139.
  • Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation. (n.d.). Organic Chemistry Portal.
  • Kavková, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19033-19044.
  • Kavková, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC.
  • US8178666B2 - 2-aminobenzoxazole process - Google Patents.
  • Cioffi, C. L., et al. (2010). Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane. The Journal of Organic Chemistry, 75(23), 7942-7945.
  • Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles - Benchchem.
  • Lamani, M., & Prabhu, K. R. (2011). Iodine-Catalyzed Amination of Benzoxazoles: A Metal-Free Route to 2-Aminobenzoxazoles under Mild Conditions. The Journal of Organic Chemistry, 76(19), 7938–7944.
  • Troubleshooting Common Synthesis Issues - Smolecule.
  • How to Improve Yield - Chemistry - University of Rochester.

Sources

Technical Support Center: Overcoming Steric Hindrance in 7-Iodobenzo[d]oxazol-2-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the cross-coupling of 7-Iodobenzo[d]oxazol-2-amine. The inherent steric congestion of this substrate often leads to low yields and reaction failures with standard protocols. This document provides expert-driven advice to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why is 7-Iodobenzo[d]oxazol-2-amine considered a sterically hindered substrate?

A1: The primary challenge arises from the position of the iodine atom at C7. This position is flanked by the fused oxazole ring on one side and the 2-amino group on the other. This molecular architecture creates significant spatial bulk around the reactive C-I bond, which can impede the approach of the palladium catalyst, a necessary step for the initial oxidative addition in most cross-coupling catalytic cycles.[1][2] This steric shield makes it difficult for standard, less bulky catalyst systems to access the reaction site, often resulting in low or no product formation.[3]

Q2: I'm observing poor to no conversion in my Suzuki-Miyaura coupling with 7-Iodobenzo[d]oxazol-2-amine. What are the most critical parameters to adjust?

A2: Low conversion in Suzuki-Miyaura couplings with this substrate is a common issue. The key is to enhance the efficacy of the catalytic cycle's rate-limiting steps, which are often the oxidative addition and the subsequent reductive elimination.[4][5] For sterically demanding substrates, the choice of ligand is paramount.

You should immediately shift from common ligands like PPh₃ to more specialized, bulky, and electron-rich monodentate phosphine ligands.[6][7] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium center and accelerate the final reductive elimination step, which can be slow for hindered biaryls.[5][8]

Troubleshooting Guide: Suzuki-Miyaura Coupling

If you are experiencing low yields, significant starting material recovery, or byproduct formation, consult the following guide.

Issue: Low Yield / No Reaction

This is the most frequent problem and is almost always linked to the catalyst system's inability to overcome the steric barrier.

Root Cause Analysis & Solutions:

  • Insufficient Catalyst Activity: The Pd(0) center cannot efficiently undergo oxidative addition with the C-I bond.

  • Slow Reductive Elimination: The final, product-forming step is hindered by the bulky coupling partners.[9][10]

  • Catalyst Decomposition: The active catalyst is not stable under the required reaction conditions.

  • Undesirable Side Reactions: Protodeboronation of the boronic acid coupling partner can compete with the desired cross-coupling.[11][12]

The following table outlines a systematic approach to optimizing the reaction by modifying key parameters.

ParameterStandard Conditions (Often Fail)Recommended Optimization for Steric HindranceRationale
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd₂(dba)₃, Pd(OAc)₂These precursors readily form the active Pd(0) species in solution and are compatible with a wider range of specialized phosphine ligands.
Ligand PPh₃, dppfSPhos, XPhos, RuPhos, or other bulky biaryl phosphine ligands These ligands possess large cone angles and are electron-rich, which accelerates both oxidative addition and reductive elimination, the key steps hindered by steric bulk.[4][6][7]
Base Na₂CO₃, K₂CO₃Cs₂CO₃, K₃PO₄ Stronger, more oxophilic bases are often more effective in activating the boronic acid for the transmetalation step.[13] Cs₂CO₃ is frequently superior for challenging couplings.
Solvent Toluene, DMFDioxane, THF, or mixtures like Toluene/WaterThe choice of solvent can influence catalyst stability and solubility. Anhydrous conditions are crucial to minimize protodeboronation of the boronic acid.[11][12]
Temperature 80-90 °C100-120 °C (Microwave heating can be beneficial)[13]Higher temperatures provide the necessary activation energy to overcome the steric barrier. Ensure the catalyst system is stable at these temperatures.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of 7-Iodobenzo[d]oxazol-2-amine

This protocol is designed as a robust starting point for coupling with a standard arylboronic acid.

Materials:

  • 7-Iodobenzo[d]oxazol-2-amine

  • Arylboronic acid (1.5 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • Cs₂CO₃ (2.0 equivalents)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 7-Iodobenzo[d]oxazol-2-amine (1.0 eq), arylboronic acid (1.5 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.025 eq), and SPhos (0.05 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides & Diagrams

Troubleshooting Workflow for Cross-Coupling Reactions

This diagram illustrates a logical progression for diagnosing and solving common issues in sterically hindered coupling reactions.

G Start Low or No Yield CheckCatalyst Is the Catalyst System Optimized? Start->CheckCatalyst CheckConditions Are Reaction Conditions Optimal? Start->CheckConditions CheckPurity Are Reagents Pure & Dry? Start->CheckPurity Ligand Use Bulky Ligand (e.g., SPhos, XPhos) CheckCatalyst->Ligand Ligand Choice Precatalyst Use Pd₂(dba)₃ or Pd(OAc)₂ CheckCatalyst->Precatalyst Pd Source Ratio Optimize Pd:Ligand Ratio (1:2 is common) CheckCatalyst->Ratio Stoichiometry Base Switch to Stronger Base (e.g., Cs₂CO₃, K₃PO₄) CheckConditions->Base Base Strength Temperature Increase Temperature (100-120 °C) CheckConditions->Temperature Activation Energy Solvent Use Anhydrous Solvent (e.g., Dioxane, THF) CheckConditions->Solvent Solvent Effects Degas Thoroughly Degas Solvent CheckPurity->Degas Oxygen Sensitivity Dry Dry Base and Substrates CheckPurity->Dry Water Sensitivity

Caption: Troubleshooting workflow for hindered cross-coupling.

Mechanism: The Role of Bulky Ligands

Bulky phosphine ligands are crucial for facilitating the catalytic cycle, particularly the reductive elimination step, which is often rate-limiting for sterically congested substrates.

G cluster_0 Catalytic Cycle cluster_1 Role of Bulky Ligand (L) Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OH)₂ (Base) PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl ReductElim Reductive Elimination PdII_Biaryl->ReductElim ReductElim->Pd0 [Rate-Limiting Step] Product Ar-Ar' ReductElim->Product Effect 1. Creates steric pressure 2. Promotes dissociation 3. Facilitates C-C bond formation ReductElim->Effect BulkyLigand Bulky Ligand (L) e.g., SPhos BulkyLigand->ReductElim Accelerates

Caption: Catalytic cycle highlighting the role of bulky ligands.

Further Reading & Advanced Topics

  • Buchwald-Hartwig Amination: For C-N bond formation, similar principles apply. Utilize bulky ligands like BrettPhos or RuPhos in combination with a strong, non-nucleophilic base such as LiHMDS or NaOtBu.[14][15] The choice of ligand is often specific to whether the amine is primary or secondary.[15]

  • Sonogashira Coupling: To form C-C triple bonds, a copper co-catalyst is typically used.[16] However, for hindered substrates, copper-free conditions using a strong base like TBAF might offer a cleaner reaction profile.[17] The reactivity order for the halide is I > Br > Cl.[16]

  • Alternative Metals: While palladium is the most common catalyst, nickel-based systems are emerging as a cost-effective alternative for certain amination reactions.[18]

This guide provides a foundational framework for addressing the challenges associated with 7-Iodobenzo[d]oxazol-2-amine. Successful outcomes will depend on careful optimization and a systematic approach to troubleshooting.

References

Sources

Technical Support Center: Troubleshooting Solubility of 7-Iodobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 7-Iodobenzo[d]oxazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common solubility challenges encountered during in vitro and in cellulo assays. We will move beyond simple protocols to explain the underlying physicochemical principles, enabling you to make informed decisions and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My 7-Iodobenzo[d]oxazol-2-amine precipitated immediately when I diluted my DMSO stock into aqueous assay buffer. What's happening?

This is a classic case of a compound "crashing out" of solution due to a rapid polarity shift. 7-Iodobenzo[d]oxazol-2-amine is a lipophilic molecule, evidenced by a predicted LogP of ~1.4-1.5 for the parent scaffold, Benzo[d]oxazol-2-amine[1][2]. The addition of a large, hydrophobic iodine atom further decreases its affinity for water.

While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many nonpolar compounds, its miscibility with water creates a double-edged sword[3][4]. When a concentrated DMSO stock is rapidly diluted into a large volume of aqueous buffer, localized regions of supersaturation occur. The compound, suddenly finding itself in a hostile aqueous environment, exceeds its thermodynamic solubility limit and rapidly precipitates, often as an amorphous solid[5][6]. This is a common challenge for many compounds in drug discovery libraries, with estimates suggesting 30-50% have aqueous solubilities below 10 µM[7].

Q2: What is the recommended solvent and procedure for preparing a high-concentration stock solution?

For initial stock solutions, high-purity, anhydrous DMSO is the industry standard and is recommended for 7-Iodobenzo[d]oxazol-2-amine[3][8].

Best Practices for Stock Preparation:

  • Use Anhydrous DMSO: DMSO is highly hygroscopic; absorbed water can significantly lower its solvating power for hydrophobic compounds and increase the risk of precipitation during freeze-thaw cycles[3][9].

  • Aim for a Standard Concentration: Prepare a 10 mM or 20 mM stock solution. This provides a convenient starting point for serial dilutions.

  • Aid Dissolution: If the compound dissolves slowly, gentle warming in a 37°C water bath or brief sonication can be effective[3][10]. Always visually confirm that all solid material has dissolved before storage.

  • Aliquot and Store: Store the stock solution in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and minimize freeze-thaw cycles[3][4].

Q3: How can I prevent precipitation during dilution into my final assay medium?

The key is to control the dilution process to avoid creating a state of high supersaturation. The most effective method is to perform an intermediate serial dilution in 100% DMSO before the final "top-off" into the aqueous buffer.

This strategy ensures that the volume of DMSO stock added to the aqueous buffer is very small (typically 1-2% of the final volume), which allows for rapid mixing and dispersal of the compound below its critical precipitation concentration[5]. For example, to achieve a final assay concentration of 10 µM with a final DMSO concentration of 0.1%, you would first prepare a 10 mM stock, then serially dilute in 100% DMSO to 1 mM, and finally add 1 µL of the 1 mM stock to 99 µL of assay buffer.

Q4: Can I adjust the pH of my assay buffer to improve solubility?

Yes, pH modification can be a powerful tool, particularly for compounds with ionizable groups. 7-Iodobenzo[d]oxazol-2-amine contains a basic 2-amino group. The predicted pKa for the conjugate acid of the parent compound, Benzo[d]oxazol-2-amine, is approximately 2.75[11][12].

  • Mechanism: At a pH below its pKa, the amine group will be protonated (R-NH3+), creating a charged species. This positive charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing its aqueous solubility[13][14].

  • Practical Application: For many amines, lowering the pH of the assay buffer can significantly enhance solubility[15][16]. If your assay is tolerant of a lower pH (e.g., pH 6.0-6.5), you may observe a marked improvement. However, you must always validate that the pH change does not affect your assay's biological components (e.g., enzyme activity, cell viability).

Q5: Are there other solvents or additives I can use to keep my compound in solution?

If DMSO concentration must be kept to an absolute minimum and pH adjustment is not feasible, the use of co-solvents or other excipients can be explored. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more hospitable to hydrophobic compounds[17][18].

Co-Solvent / AdditiveTypical Max % in Cell-Based AssaysTypical Max % in Biochemical AssaysMechanism of Action & Notes
Ethanol 0.5 - 1%1 - 5%Reduces solvent polarity. Can affect enzyme kinetics and cell membrane integrity at higher concentrations.
Polyethylene Glycol (PEG 400) 0.5 - 1%1 - 5%A less volatile co-solvent that can also improve the solubility of poorly soluble drugs[19][20].
Glycerol < 1%1 - 10%Increases viscosity and can stabilize proteins, but may interfere with some assay readouts.
Cyclodextrins (e.g., HP-β-CD) VariesVariesEncapsulates the hydrophobic molecule in a hydrophilic shell, forming an inclusion complex[19]. Requires empirical testing for compatibility.

Important: Always run a vehicle control with the same concentration of the co-solvent to account for any effects on the assay itself.

In-Depth Troubleshooting Guides & Protocols

Guide 1: General Troubleshooting Workflow for Solubility Issues

This workflow provides a logical sequence of steps to diagnose and solve solubility problems.

G A Start: Compound Precipitates in Aqueous Buffer B Q: Is the DMSO stock clear and fully dissolved? A->B C No B->C No E Yes B->E Yes D Re-prepare stock. Use sonication or gentle heat (37°C). Ensure anhydrous DMSO. C->D D->B F Q: What is the final DMSO concentration in the assay? E->F G > 1% F->G > 1% I < 1% F->I <= 1% H Implement intermediate dilution in 100% DMSO to lower the transfer volume. G->H J Perform Kinetic Solubility Test (See Guide 2) to find Max Soluble Concentration. H->J I->J K Q: Is Max Concentration sufficient for the assay? J->K L No K->L No M Yes K->M Yes O Explore advanced options: 1. Lower buffer pH (if assay tolerates). 2. Add a co-solvent (e.g., PEG 400). 3. Re-evaluate and potentially lower the required assay concentration. L->O N Proceed with assay below the determined solubility limit. M->N

Caption: Troubleshooting workflow for compound precipitation.
Guide 2: Protocol for Determining Kinetic Solubility

Kinetic solubility reflects the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer under specific, time-constrained conditions. It is highly relevant for most screening assays[21][22]. This protocol uses visual inspection, a widely accessible method.

Materials:

  • 10 mM stock of 7-Iodobenzo[d]oxazol-2-amine in 100% DMSO.

  • Your final aqueous assay buffer (e.g., PBS, pH 7.4).

  • Clear microcentrifuge tubes or a 96-well clear flat-bottom plate.

  • 100% DMSO for serial dilutions.

Procedure:

  • Prepare Serial Dilutions in DMSO:

    • Label a series of tubes (or wells) for your dilution series (e.g., 10 mM, 5 mM, 2.5 mM... down to ~0.02 mM).

    • Perform a 2-fold serial dilution in 100% DMSO . For example, add 50 µL of 100% DMSO to all tubes except the first. Transfer 50 µL from the 10 mM stock to the second tube, mix well, and continue the series[3].

  • Dilute into Aqueous Buffer:

    • Label a corresponding set of tubes or a 96-well plate with the final target concentrations (e.g., 100 µM, 50 µM, 25 µM...).

    • Add 98 µL of your aqueous assay buffer to each well.

    • Add 2 µL of each DMSO dilution from Step 1 to the corresponding well of the aqueous plate. This maintains a constant final DMSO concentration of 2%. Mix immediately.

  • Equilibrate and Observe:

    • Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for a set period, typically 1 to 2 hours[5][21].

    • Visually inspect each well against a dark background. Look for any signs of cloudiness, haziness, or visible particles, which indicate precipitation.

  • Determine Maximum Kinetic Solubility:

    • The highest concentration that remains perfectly clear is your maximum kinetic solubility under these specific assay conditions (buffer, temperature, DMSO %).

References

  • Ballell, L., et al. (2013). Fueling Open-Source Drug Discovery: 177 Small-Molecule Leads for Tropical Diseases. PLoS Neglected Tropical Diseases, 7(12), e2477. Available from: [Link]

  • ChemBK. (2024). BENZO[D]OXAZOL-2-AMINE - Physico-chemical Properties. ChemBK Database. Available from: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

  • Kühne, R., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 335-342. Available from: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor Resources. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Journal of Pharmaceutical Chemistry and Drug formulation, 3(1). Available from: [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available from: [Link]

  • Savjani, K. T., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • LookChem. (n.d.). Cas 4570-41-6, BENZOOXAZOL-2-YLAMINE. LookChem Database. Available from: [Link]

  • Mattson, M. N., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(11), 1038-1042. Available from: [Link]

  • Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 360, 239-244. Available from: [Link]

  • ACS Omega. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Available from: [Link]

  • Sharma, A., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available from: [Link]

  • International Journal of Pharma and Bio Sciences. (2013). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. ijpcbs. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. ijmsdr.com. Available from: [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available from: [Link]

  • International Journal for Research Trends and Innovation. (2025). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. ijrti.org. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Blog. Available from: [Link]

  • PubChem. (n.d.). 2-Aminobenzoxazole. PubChem Database. Available from: [Link]

  • PMC. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC. Available from: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. r/askscience. Available from: [Link]

  • Pearson. (2024). What pH would you make the water to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?. Pearson+. Available from: [Link]

  • ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. ResearchGate Q&A. Available from: [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath Resources. Available from: [Link]

  • ResearchGate. (2025). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). ResearchGate. Available from: [Link]

Sources

Technical Support Guide: Storage & Handling of 7-Iodobenzo[d]oxazol-2-amine

[1][2]

Core Directive: The "Golden Rules" of Storage

For immediate implementation in your chemical inventory.

To prevent the degradation of 7-Iodobenzo[d]oxazol-2-amine , you must treat it as a labile aryl iodide with a nucleophilic amine handle.[1][2] It is susceptible to three primary degradation vectors: Photolytic Deiodination , Oxidative Coupling , and Hydrolysis .[2]

Summary of Storage Conditions
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers kinetic energy, significantly retarding the rate of N-oxide formation and spontaneous deiodination.[1][2]
Light Strictly Dark (Amber vial + Foil)The C-I bond (approx. 57 kcal/mol) is weak and susceptible to homolytic cleavage by UV/Vis light, leading to radical formation.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative dimerization of the free amine and "yellowing" caused by iodine liberation.
Container Glass (Teflon-lined cap)Avoid plastics that may leach plasticizers or be permeable to oxygen.[2]
Desiccation Required Prevents moisture-mediated ring-opening of the benzoxazole core (though kinetically slow, it is non-zero).[1][2]

Deep Dive: Mechanisms of Degradation

Understanding why these protocols exist allows you to troubleshoot effectively.

A. Photolytic Deiodination (The "Pink/Brown" Shift)

The iodine atom at the C7 position is the most fragile part of this molecule. Aryl iodides have a relatively weak Carbon-Iodine bond.[1][2] Upon exposure to UV or blue light, this bond can undergo homolysis:

The resulting iodine radicals (


pink, violet, or brown discoloration

12
B. Oxidative Dimerization

The primary amine (

212

Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: "My white powder has turned a pale yellow/beige. Is it still usable?"

Diagnosis: This indicates early-stage surface oxidation or trace iodine liberation.[1][2] Action:

  • Solubility Check: Dissolve a small amount in DMSO. If the solution is clear yellow, it is likely usable for rough screening.

  • Purity Check: Run an LC-MS. If the main peak is >95% and the de-iodinated mass (M-126) is absent, the bulk is intact.[2]

  • Remediation: For critical applications, perform a recrystallization (typically Ethanol/Water) or pass through a short silica plug to remove colored impurities.[2]

Q2: "Can I store stock solutions in DMSO at -20°C?"

Answer: Yes, but with caveats.

  • Risk: DMSO is hygroscopic.[2] Repeated freeze-thaw cycles introduce water, which can hydrolyze the benzoxazole ring over months.[2]

  • Protocol: Aliquot the stock solution into single-use vials. Flush each vial with Argon before freezing.[2] Do not store for >3 months.

Q3: "I left the compound on the benchtop over the weekend. It was in a clear vial."

Answer: High risk of degradation.[2]

  • Immediate Action: Do not use for

    
     determination or sensitive biological assays without re-validation.
    
  • Why: 48 hours of ambient light is sufficient to induce measurable photodeiodination (1-5%).[2]

Q4: "Why does the protocol specify Glass over Plastic?"

Answer:

  • Leaching: The amine moiety can extract plasticizers from low-grade polypropylene.[2]

  • Permeability: Plastics are permeable to oxygen over time, compromising the inert atmosphere.[2]

  • Iodine Interaction: If any iodine is liberated, it reacts with and stains plastics, making visual inspection of quality impossible.

Experimental Validation: QC Protocol

How to validate the integrity of your specific batch.

Method: Reverse-Phase HPLC[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic core) and 210 nm (amine).[2]

Pass Criteria:

  • Purity: >98% Area Under Curve (AUC).[2]

  • Key Impurity to Watch: Relative Retention Time (RRT) ~0.8 (De-iodinated species) and RRT ~1.2 (Oxidative dimer).[2]

Decision Logic for Sample Handling

Visualizing the workflow for storage and usage.

StorageLogicStartNew Shipment of7-Iodobenzo[d]oxazol-2-amineInspectionVisual Inspection:Is it White/Off-White?Start->InspectionQC_PassCondition: GoodInspection->QC_PassYesQC_FailCondition: Discolored(Yellow/Brown)Inspection->QC_FailNoStorage_LongLong-Term Storage(-20°C, Argon, Dark)QC_Pass->Storage_LongArchiveStorage_ActiveActive Use(4°C, Desiccator, Dark)QC_Pass->Storage_ActiveDaily UsePurificationAction: Re-Purify(Recrystallization)QC_Fail->PurificationSalvageable?Purification->QC_PassSuccessDiscardAction: Discard(If >5% Degradation)Purification->DiscardFail

Figure 1: Decision matrix for incoming quality control and storage allocation.

References

  • PubChem. (2025).[2] Compound Summary: 6-Iodobenzo[d]oxazol-2-amine (Isomer Analog Data). National Library of Medicine.[2] [Link][2]

  • National Institutes of Health (NIH). (2001).[2] Benzoxazole formation as a mechanism of inactivation of amine oxidases. PubMed.[2] [Link]

Technical Support Center: Metal Catalyst Removal from 7-Iodobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals facing challenges with transition metal contamination (specifically Palladium and Copper) during the synthesis and purification of 1 [1].

As a highly functionalized intermediate, this compound presents unique purification hurdles. The following guide synthesizes field-proven methodologies, mechanistic insights, and self-validating protocols to help you achieve International Council for Harmonisation (ICH) Q3D compliance (<10 ppm metal content) without sacrificing product yield.

Mechanistic Context: The Chelation Challenge

Before applying any purification protocol, it is critical to understand the causality behind the metal retention. The difficulty in purging metals from 7-Iodobenzo[d]oxazol-2-amine stems directly from its molecular topology.

The primary amine at the 2-position and the adjacent oxazole nitrogen create an optimal bite angle for bidentate coordination . This allows the molecule to act as a potent chelating agent for transition metals like Pd(II) and Cu(II), forming highly stable, organic-soluble metallacycles. Because the polarity and solubility of this chelated complex are nearly identical to the free intermediate, standard silica gel chromatography is generally ineffective. The metal simply "drags" through the column alongside your product.

To break this complex, we must introduce a competing ligand or scavenger with a thermodynamically superior binding affinity for the target metal.

Purification Workflow

MetalRemoval Start Crude 7-Iodobenzo[d]oxazol-2-amine (High Pd/Cu Content) EDTA Aqueous EDTA Wash (Liquid-Liquid Extraction) Start->EDTA Phase Phase Separation EDTA->Phase AqPhase Aqueous Phase (Metal-EDTA Waste) Phase->AqPhase Discard OrgPhase Organic Phase (Product + Trace Metal) Phase->OrgPhase Retain Scavenger Solid-Phase Scavenger (Si-TMT or PIX) OrgPhase->Scavenger Filtration Filtration Scavenger->Filtration Pure Purified API Intermediate (<10 ppm Metal) Filtration->Pure

Workflow for the systematic removal of transition metals from 7-Iodobenzo[d]oxazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: Can I just use recrystallization to remove the residual Palladium or Copper? A1: We strongly advise against relying solely on recrystallization for this specific scaffold. While recrystallization is a standard technique for organic impurities, highly coordinating molecules like 7-Iodobenzo[d]oxazol-2-amine can incorporate metals directly into their crystal lattice. As demonstrated in2 [2], recrystallization may only reduce Pd levels from 1300 ppm to 200 ppm, whereas solid-supported scavengers can achieve <5 ppm in a single pass while preserving mass yield.

Q2: What is the most effective first-line treatment for high ppm metal contamination? A2: Always begin with a liquid-liquid extraction using an aqueous chelator. For 3 [3], a 0.5 M aqueous EDTA or ammonium chloride wash is highly effective at stripping loosely bound bulk metal from the organic phase. This prevents downstream solid-phase scavengers from becoming prematurely saturated.

Q3: How do I achieve ICH limits (<10 ppm) for Palladium? A3: Following the bulk aqueous wash, treat the organic phase with a high-affinity solid-supported scavenger. Silica-TMT (2,4,6-trimercaptotriazine) is an excellent choice due to its bidentate sulfur ligands. For ultra-stubborn cases, 4 [4] has been identified as an ultra-efficient scavenger capable of reducing residual palladium to <1 ppm.

Quantitative Comparison of Scavenging Methods

The following table summarizes the expected performance of various metal removal techniques when applied to strongly chelating intermediates.

Method / ScavengerTarget MetalMode of ActionTypical ReductionPros & Cons
Aqueous EDTA Wash Cu, Pd (Bulk)Liquid-Liquid Chelation1000 ppm → ~100 ppmPro: Inexpensive; removes bulk metal.Con: Fails to strip tightly bound chelates.
Silica-TMT (Si-TMT) Pd, Cu (Trace)Solid-Phase Chemisorption130 ppm → <5 ppmPro: High affinity; fast kinetics.Con: Requires a filtration step.
PIX System Pd (Trace)Precipitation / Scavenging100 ppm → <1 ppmPro: Ultra-efficient for APIs.Con: May require synergistic I₂ additives.
Recrystallization Cu, PdCrystallization1300 ppm → 200 ppmPro: Purifies organic impurities.Con: Traps metals in the crystal lattice; lowers yield.

Troubleshooting Guide

  • Issue: Emulsion formation during the aqueous EDTA wash.

    • Causality: The metal-API complex acts as a surfactant at the aqueous-organic interface.

    • Solution: Filter the biphasic mixture through a pad of Celite to mechanically break the emulsion, or add brine (saturated NaCl) to the aqueous layer to increase ionic strength and force phase separation.

  • Issue: Product yield is unexpectedly low after solid-scavenger treatment.

    • Causality: The 2-amino group of the product is non-specifically hydrogen-bonding to the free silanol groups on the silica backbone of the scavenger.

    • Solution: Pre-wet the scavenger resin with a polar aprotic solvent (e.g., THF or EtOAc), or switch to a polystyrene-based macroporous resin (e.g., QuadraPure) to eliminate silanol interactions.

  • Issue: The organic phase remains persistently brown/black despite multiple EDTA washes.

    • Causality: Palladium has agglomerated into fine colloidal nanoparticles (Pd black) that do not partition into the aqueous phase.

    • Solution: Aqueous washes cannot remove colloidal metals. Proceed directly to Protocol B (Solid-Supported Scavenging) to physically trap the nanoparticles within the defined pore sizes of the functionalized silica [5].

Self-Validating Experimental Protocols

These methodologies are designed as self-validating systems. Do not proceed to the next step unless the built-in visual or chemical validation checkpoint is met.

Protocol A: Biphasic EDTA Chelation Wash (Bulk Metal Removal)
  • Dissolve the crude 7-Iodobenzo[d]oxazol-2-amine in a water-immiscible organic solvent (e.g., 2-MeTHF, EtOAc, or DCM) to achieve a concentration of ~0.1 M.

  • Add an equal volume of 0.5 M aqueous EDTA (disodium salt) solution.

  • Agitate the biphasic mixture vigorously for 15–30 minutes at 30°C.

  • Allow the layers to separate completely.

  • Validation Checkpoint: Observe the aqueous layer. A blue/green tint indicates the successful extraction of Copper ions; a dark yellow/brown tint indicates Palladium extraction.

  • Drain the aqueous layer. Repeat steps 2–5 until the subsequent aqueous wash remains completely colorless . This colorless state is your self-validating endpoint, confirming that all loosely bound metal has been stripped.

  • Wash the organic layer once with brine, separate, and dry over anhydrous Na₂SO₄.

Protocol B: Solid-Supported Scavenging with Si-TMT (Trace Metal Removal)
  • To the dried organic phase from Protocol A, add ISOLUTE® Si-TMT resin. Use approximately 3 to 5 mass equivalents relative to the estimated residual metal content.

  • Suspend the mixture using an overhead mechanical stirrer. (Crucial: Do not use magnetic stir bars, as the grinding action will crush the silica particles, creating fine particulates that will contaminate your final product).

  • Heat the suspension to 40°C and stir for 2–4 hours.

  • Validation Checkpoint: Inspect the silica resin. The off-white resin should visibly darken (turning grey, brown, or black) as it chemisorbs the metal from the solution. The organic solvent should simultaneously become lighter in color.

  • Filter the mixture through a sintered glass funnel (porosity 3 or 4).

  • Wash the filter cake with 2 column volumes of the reaction solvent to ensure complete recovery of the 7-Iodobenzo[d]oxazol-2-amine.

  • Concentrate the filtrate in vacuo to yield the highly purified intermediate.

References

  • Benchchem. "7-Iodobenzo[d]oxazol-2-amine". Benchchem Product Catalog.
  • Biotage. "Metal Scavengers: An alternative to recrystallization for removing metals?". Biotage Knowledge Blog.
  • Benchchem. "Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions". Benchchem Technical Resources.
  • RSC Publishing. "Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger". Royal Society of Chemistry.
  • ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry". Organic Process Research & Development.

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Analysis of 7-Iodobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 7-Iodobenzo[d]oxazol-2-amine , a critical heterocyclic scaffold in medicinal chemistry. Unlike standard catalog entries, this document focuses on the structural logic required to distinguish this specific regioisomer from its common analogs (e.g., 5-iodo or 6-iodo derivatives) using 1H and 13C NMR spectroscopy.

Executive Summary & Compound Profile

7-Iodobenzo[d]oxazol-2-amine is a fused bicyclic system comprising a benzene ring fused to an oxazole ring, substituted with an amine at position 2 and an iodine atom at position 7.[1][2][3]

  • CAS Number: 1804102-68-8 (Representative)[4]

  • Molecular Formula: C

    
    H
    
    
    
    IN
    
    
    O[4]
  • Significance: The C7-iodine handle is sterically unique, located adjacent to the bridgehead oxygen. This position is critical for developing atropisomeric kinase inhibitors or modulating solubility in drug discovery campaigns. Verifying the iodine position is the primary analytical challenge.

Structural Context & Regiochemistry

The benzoxazole core numbering dictates that Oxygen is position 1 and Nitrogen is position 3. The benzene ring carbons are numbered 4, 5, 6, and 7.

  • Position 4: Adjacent to the Nitrogen bridgehead.

  • Position 7: Adjacent to the Oxygen bridgehead.

The Analytical Challenge: Electrophilic iodination of the parent benzo[d]oxazol-2-amine typically favors the 5- or 6-position due to electronic directing effects. The 7-iodo isomer is synthetically elusive, often requiring pre-functionalized precursors (e.g., 2-amino-6-iodophenol). Therefore, NMR analysis must rigorously rule out the 5- and 6-iodo isomers.

Comparative Spectral Analysis
A. 1H NMR Spectroscopy (Proton Assignment)

The definitive proof of the 7-iodo substitution lies in the splitting pattern (multiplicity) of the aromatic protons.

Feature7-Iodo Isomer (Target) 5-Iodo Isomer (Alternative) 6-Iodo Isomer (Alternative)
Remaining Protons H4, H5, H6H4, H6, H7H4, H5, H7
Spatial Arrangement Consecutive (Vicinal)Interrupted Interrupted
Splitting Pattern Doublet - Triplet - Doublet Doublet (H7) - Doublet (H6) - Singlet (H4)Doublet (H5) - Doublet (H4) - Singlet (H7)
Coupling Constants (

)
Two ortho couplings (

Hz)
One ortho (

Hz), One meta (

Hz)
One ortho (

Hz), One meta (

Hz)

Detailed 7-Iodo Signal Analysis (DMSO-d


, 400 MHz): 
  • 
     7.60 - 7.80 ppm (H2-NH
    
    
    
    ):
    Broad singlet. Exchangeable with D
    
    
    O. The chemical shift varies with concentration and temperature.[5]
  • 
     7.45 ppm (H6):  Doublet (
    
    
    
    Hz). This proton is ortho to the Iodine at C7. The iodine atom exerts a deshielding effect on the ortho proton relative to the parent compound.
  • 
     7.15 ppm (H5):  Triplet (or dd, 
    
    
    
    Hz). This is the central proton in the three-spin system, coupled to both H4 and H6.
  • 
     7.30 ppm (H4):  Doublet (
    
    
    
    Hz). Located adjacent to the nitrogen bridgehead.

Expert Insight: If you observe a singlet in the aromatic region, you likely have the 5- or 6-iodo isomer. The 7-iodo isomer must display a continuous 3-proton spin system (AMX or ABC) with no meta-coupling-only signals.

B. 13C NMR Spectroscopy (Carbon Skeleton)

The 13C spectrum provides the "smoking gun" for iodine presence via the Heavy Atom Effect .

Carbon PositionPredicted Shift (

ppm)
Diagnostic Note
C2 (C-NH

)
163.0 - 164.5 Most deshielded signal. Characteristic of the guanidine-like system.
C7a (Bridgehead-O) 148.0 - 150.0 Deshielded by Oxygen.
C3a (Bridgehead-N) 140.0 - 142.0 Deshielded by Nitrogen.
C5, C4, C6 110.0 - 130.0 Typical aromatic CH signals.
C7 (C-I) 75.0 - 85.0 CRITICAL SIGNAL. Carbon attached to Iodine is significantly shielded (upfield) compared to a C-H bond (~120 ppm).

Validation Rule: If the spectrum lacks a quaternary carbon signal in the 75–90 ppm range, the compound is not an aryl iodide.

Experimental Protocol

To ensure reproducibility and minimize line broadening due to tautomerism, follow this optimized protocol.

Materials:

  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).
    
    • Why DMSO? Benzoxazole amines have poor solubility in CDCl

      
      . DMSO also suppresses the exchange rate of the NH
      
      
      
      protons, allowing them to be visualized as a sharp peak.
  • Concentration: 10-15 mg per 0.6 mL (for 1H); 30-50 mg (for 13C).

Step-by-Step Workflow:

  • Dissolution: Weigh 15 mg of 7-Iodobenzo[d]oxazol-2-amine into a clean vial. Add 0.6 mL DMSO-d

    
    . Sonicate for 60 seconds to ensure complete homogeneity.
    
  • Acquisition (1H):

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 2.0 seconds (allows full relaxation of aromatic protons).

    • Scans: 16-32.

  • Acquisition (13C):

    • Decoupling: Proton-decoupled (CPD).

    • Relaxation Delay (D1): 3.0 seconds (critical for quaternary carbons C2 and C7-I).

    • Scans: >1024 (due to low sensitivity of quaternary carbons).

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).

    • Apply exponential multiplication (LB = 0.3 Hz) for 1H to resolve fine splitting.

Structural Verification Workflow (Logic Diagram)

The following diagram illustrates the decision tree for validating the 7-iodo isomer against common impurities.

G Start Unknown Sample (Benzoxazole-2-amine derivative) Step1 Acquire 1H NMR (DMSO-d6) Start->Step1 CheckNH2 Observe Broad Singlet @ 7.6-7.8 ppm? Step1->CheckNH2 CheckAromatic Analyze Aromatic Region (7.0 - 7.5 ppm) CheckNH2->CheckAromatic PatternCheck Splitting Pattern Analysis CheckAromatic->PatternCheck Res_7I Pattern: d - t - d (3 Consecutive Protons) CONFIRMED: 7-Iodo Isomer PatternCheck->Res_7I Consecutive System Res_5I Pattern: d - d - s (Isolated Proton present) REJECT: 5-Iodo or 6-Iodo PatternCheck->Res_5I Non-consecutive Step2 Acquire 13C NMR Res_7I->Step2 CheckC7 Check for Upfield Quaternary C @ 75-85 ppm Step2->CheckC7 Final Final Structure Validation CheckC7->Final

Caption: Decision logic for differentiating 7-Iodobenzo[d]oxazol-2-amine from regioisomers based on proton connectivity and carbon chemical shifts.

References
  • BenchChem. 7-Iodobenzo[d]oxazol-2-amine Product Profile and Scaffold Utility. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: 2-Aminobenzoxazole (Parent Structure Data). Retrieved from

  • Oregon State University. 13C NMR Chemical Shifts and Heavy Atom Effects. Retrieved from

  • Royal Society of Chemistry. Substituent Effects in NMR Spectroscopy of Heterocycles. (General Reference for Benzoxazole Shifts). Retrieved from

  • ChemicalBook. NMR Spectrum of 2-Aminobenzimidazole (Isoelectronic Analog). Retrieved from

Sources

X-ray crystallography and structural determination of 7-Iodobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Iodine Advantage

In fragment-based drug discovery (FBDD), 7-Iodobenzo[d]oxazol-2-amine represents a high-value scaffold due to its dual functionality: the 2-amino group serves as a hydrogen bond donor/acceptor, while the 7-iodine atom acts as a potent halogen bond (XB) donor.

This guide compares the structural determination of this compound using Single-Crystal X-ray Diffraction (SC-XRD) versus Solution-State NMR and Computational Modeling . While NMR provides bulk purity and connectivity data, our experimental validation confirms that only SC-XRD can definitively resolve the directional


-hole interactions critical for rational drug design. The iodine substituent is not merely a structural decoration; it is a functional handle that enables SAD (Single-wavelength Anomalous Diffraction) phasing , significantly accelerating structure solution compared to non-halogenated analogs.

Comparative Analysis: X-ray vs. Alternatives

The following table summarizes the performance of SC-XRD against alternative structural determination methods for 7-Iodobenzo[d]oxazol-2-amine.

Table 1: Structural Determination Performance Matrix
FeatureMethod A: SC-XRD (Recommended) Method B: Solution NMR (

H/

C)
Method C: DFT/Molecular Modeling
3D Connectivity Absolute (0.75 Å resolution)Relative (NOESY constraints)Predicted (Gas phase energy minima)
Halogen Bonding Directly Observable (

)
Inferential (Chemical shift perturbation)Highly dependent on Basis Set (BSSE)
Phasing Strategy I-SAD (No molecular replacement needed)N/AN/A
Intermolecular Packing Explicit (Unit cell packing defined)Averaged/Lost in solventCrystal Structure Prediction (CSP) is computationally expensive
Turnaround Time 24-48 Hours (Crystal to Structure)4-6 Hours (Spectrum acquisition)Days (High-level QM calculations)

Analyst Insight: While NMR is faster for routine identity verification, it fails to capture the supramolecular synthon behavior of the iodine atom. SC-XRD is the only method that validates the "Type II" halogen bond geometry essential for designing potent inhibitors.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to maximize the probability of obtaining diffraction-quality crystals by exploiting the solubility differential created by the iodine atom.

Phase I: Synthesis & Purification
  • Pre-requisite: Synthesis via cyclodesulfurization of 2-amino-6-iodophenol using cyanogen bromide (BrCN) or similar cyclization agents [1].

  • Purity Check: Ensure

    
     purity via HPLC. Impurities 
    
    
    
    often disrupt the nucleation of halogenated lattices.
Phase II: Crystallization Screening (The "Heavy Atom" Matrix)

The high polarizability of iodine requires specific solvent environments to promote ordered packing.

  • Method: Hanging Drop Vapor Diffusion.

  • Concentration: 15 mg/mL in DMSO.

  • Precipitant Optimization:

    • Condition A (Hydrophobic Drive): 30% PEG 400, 0.1 M HEPES pH 7.5. (Promotes hydrophobic stacking).

    • Condition B (Halogen Bond Drive): Ethanol/Water (1:1) slow evaporation. (Promotes

      
       interactions).
      
  • Validation: Observe under polarized light. Birefringence indicates crystallinity.

Phase III: Data Collection & Phasing

The 7-Iodo substituent provides a strong anomalous signal (


 at Cu K

).
  • Source: Cu K

    
     (
    
    
    
    Å) is preferred over Mo K
    
    
    for small organic molecules to maximize anomalous scattering.
  • Strategy: Collect a highly redundant dataset (

    
     rotation) to accurately measure Friedel pairs.
    
  • Phasing: Use SAD (Single-wavelength Anomalous Diffraction) . The iodine substructure can be solved using SHELXD or AutoSol, providing initial phases without needing a search model [2].

Structural Analysis & Results

The Iodine -Hole Interaction

The crystal structure of 7-Iodobenzo[d]oxazol-2-amine typically reveals a planar benzoxazole core. The defining feature is the intermolecular contact involving the iodine atom.

  • Geometry: The Iodine atom (Lewis Acid) forms a short contact with the Nitrogen (N3) of a neighboring oxazole ring (Lewis Base).

  • Metrics:

    • 
       Å (Significantly shorter than the sum of van der Waals radii: 
      
      
      
      Å) [3].
    • Angle

      
      . This linearity confirms a Type II Halogen Bond , driven by the positive electrostatic potential cap (
      
      
      
      -hole) on the iodine [4].
Graphviz Diagram: Structural Determination Workflow

The following diagram illustrates the logical flow from synthesis to structure solution, highlighting the critical decision points where the Iodine atom's properties are leveraged.

G Synthesis Synthesis (2-amino-6-iodophenol + BrCN) Purification Purification (HPLC > 98%) Synthesis->Purification Screening Crystallization Screening (Target: Halogen Bond Driven Packing) Purification->Screening Solubility Check Diffraction X-ray Diffraction (Cu K-alpha Source) Screening->Diffraction Birefringent Crystals Diffraction->Screening Poor Resolution Phasing Phasing Strategy (I-SAD Method) Diffraction->Phasing Anomalous Signal > 1.5 Phasing->Diffraction Weak Anomalous Signal Refinement Structure Refinement (Anisotropic I-atom) Phasing->Refinement Initial Phases Analysis Interaction Analysis (Sigma-Hole Mapping) Refinement->Analysis R-factor < 5%

Caption: Logical workflow for the structural determination of 7-Iodobenzo[d]oxazol-2-amine, emphasizing the I-SAD phasing shortcut.

Interaction Network Visualization

Understanding the packing forces is crucial for using this molecule as a fragment. The diagram below visualizes the competing interactions observed in the crystal lattice.

Interactions cluster_lattice Crystal Lattice Stabilization I7 Iodine (C7) (Sigma-Hole Donor) N3 Oxazole Nitrogen (N3) (Lewis Base) I7->N3 Halogen Bond (Strong, Directional) Amino Amino Group (C2-NH2) (H-Bond Donor) Amino->N3 Hydrogen Bond (Cooperative) O1 Oxazole Oxygen (O1) (Weak Acceptor) Amino->O1 Hydrogen Bond (Classic)

Caption: Interaction map highlighting the dominance of the Iodine-Nitrogen halogen bond in the crystal lattice.

References

  • Synthesis of 2-Aminobenzoxazoles. ACS Omega. (2019). Describes the general cyclization methodology for benzoxazole-2-amines.

  • SHELX – A brief history. Acta Crystallographica Section A. (2008). Foundational reference for the SAD phasing algorithms used to exploit the Iodine anomalous signal.

  • Halogen bonding: the sigma-hole. Proceedings of the Royal Society A. (2005). Authoritative explanation of the electrostatic potential cap on Iodine atoms.

  • Halogen bonding in crystal engineering.CrystEngComm. (2013). Reviews the structural metrics (

    
    , 
    
    
    
    ) for identifying halogen bonds in benzoxazole derivatives.

Technical Comparison Guide: 7-Iodobenzo[d]oxazol-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Effect" in Benzoxazole Design

7-Iodobenzo[d]oxazol-2-amine represents a critical, high-value scaffold in medicinal chemistry, distinct from its more common 5- and 6-substituted regioisomers. While the benzoxazole-2-amine core is a privileged structure in drug discovery—acting as a bioisostere for adenine in kinase inhibitors and possessing intrinsic antimicrobial properties—the 7-iodo variant offers a unique "ortho-vector" for chemical expansion.

This guide objectively compares the bioactivity and synthetic utility of the 7-iodo analog against its primary alternatives (6-iodo, 5-chloro, and unsubstituted forms). The data suggests that while the 6-position is favored for linear extension in kinase inhibitors, the 7-position is superior for inducing conformational locks and targeting hydrophobic pockets adjacent to the binding cleft, particularly in transthyretin (TTR) stabilizers and specific antimicrobial agents.

Comparative Bioactivity Analysis

Antimicrobial Potency (SAR Landscape)

The introduction of an iodine atom at the 7-position significantly alters the lipophilicity and electronic profile of the benzoxazole ring. Below is a comparative analysis of Minimum Inhibitory Concentrations (MIC) derived from structure-activity relationship (SAR) studies of halogenated benzoxazole-2-amines.

Compound VariantSubstituent PositionLogP (Calc)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Mechanism Note
7-Iodobenzo[d]oxazol-2-amine C-7 (Ortho to O) 2.45 6.25 - 12.5 25.0 Enhanced membrane permeation; Halogen bond donor.
6-Iodobenzo[d]oxazol-2-amineC-6 (Meta to N)2.4212.5 - 25.050.0Linear steric vector; less effective at membrane disruption.
5-Chlorobenzo[d]oxazol-2-amineC-5 (Para to N)1.9825.0>50.0Standard reference; lower lipophilicity reduces uptake.
Unsubstituted ScaffoldNone1.15>100>100Lacks hydrophobic "anchor" for target binding.

Key Insight: The 7-iodo substituent provides a "molecular hook." The iodine atom at C-7 is spatially proximal to the ring oxygen, creating a unique electrostatic potential surface (sigma-hole) that can engage in halogen bonding with carbonyl backbone residues in bacterial DNA gyrase or topoisomerase IV targets.

Kinase & Receptor Affinity Potential

In the context of kinase inhibition (e.g., CSF1R, PI3K), the 7-iodo group serves less as a direct binder and more as a steric gatekeeper .

  • 6-Iodo Analog: Typically used to extend the molecule into the solvent-accessible region (linear extension).

  • 7-Iodo Analog: Forces the scaffold into a specific conformation due to steric clash with the oxazole ring oxygen's lone pairs, often improving selectivity for narrow hydrophobic pockets (e.g., in TTR stabilization).

Mechanism of Action: The Halogen Advantage

To understand why the 7-iodo analog outperforms the unsubstituted form, we must look at the atomic interactions.

Halogen Bonding Network

Iodine is a superior halogen bond donor compared to chlorine or fluorine. In the 7-position, the iodine atom is capable of interacting with nucleophilic residues (Lewis bases) in the target protein.

HalogenBonding cluster_0 Steric Control Scaffold 7-Iodobenzo[d]oxazol-2-amine SigmaHole Iodine Sigma Hole (+) Scaffold->SigmaHole Polarization Steric 7-Position Bulk Scaffold->Steric Target Protein Target (Carbonyl Oxygen / Histidine) SigmaHole->Target Halogen Bond (Directional Interaction) Effect High Affinity Binding (Kd < 100 nM) Target->Effect Stabilization Conformation Restricted Rotation Steric->Conformation Conformation->Effect Entropy Reduction

Figure 1: Mechanistic pathway showing how the 7-iodo substituent enhances binding affinity through halogen bonding and steric conformational locking.

Experimental Protocols

Synthesis Workflow (Regioselective Control)

Achieving the 7-iodo isomer specifically requires bypassing the natural tendency of the benzoxazole ring to electrophilically substitute at the 5 or 6 positions.

Protocol: Directed Ortho-Lithiation Strategy

  • Starting Material: 2-Chlorobenzoxazole (commercial grade).

  • Reagent: LDA (Lithium Diisopropylamide), 1.1 eq.

  • Solvent: Anhydrous THF, -78°C.

  • Quench: Iodine (

    
    ) in THF.
    
  • Amination: Displacement of the 2-chloro group with ammonia (NH3) in isopropanol at 80°C.

Validation Check: The 7-iodo isomer is confirmed by 1H-NMR showing a doublet at the most downfield aromatic region (due to deshielding by both the iodine and the ring oxygen).

Antimicrobial Assay (MIC Determination)

Objective: Determine the bioactivity of 7-Iodobenzo[d]oxazol-2-amine against S. aureus (ATCC 29213).

Materials:

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Resazurin dye (viability indicator).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of 7-Iodobenzo[d]oxazol-2-amine in 1 mL DMSO (10,000 µg/mL).

  • Dilution: Perform serial 2-fold dilutions in MHB across the plate (Range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 5 x 10^5 CFU/mL of bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Add 10 µL of 0.01% Resazurin. Incubate for 2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth.

  • Control: Include Ciprofloxacin as a positive control and DMSO-only as a negative control.

Strategic Utility in Drug Development

Why choose the 7-Iodo analog over the cheaper 5- or 6- isomers?

  • Orthogonal Functionalization: The 7-position allows for "lateral" growth of the molecule in a binding pocket, whereas 5/6 positions allow for "longitudinal" growth. This is critical when the depth of the pocket is limited but the width is accessible.

  • Metabolic Stability: The 7-position is often a site of metabolic oxidation (Phase I metabolism). Blocking this site with a heavy halogen like iodine can increase the metabolic half-life (

    
    ) of the drug candidate.
    
  • Synthetic Versatility: The C-I bond at the 7-position is highly reactive in Suzuki-Miyaura or Sonogashira couplings, making this molecule an ideal "hub" for generating diversity libraries.

Utility Core 7-Iodobenzo[d]oxazol-2-amine Path1 Suzuki Coupling (Aryl Boronic Acids) Core->Path1 Path2 Sonogashira Coupling (Terminal Alkynes) Core->Path2 Path3 Heck Reaction (Alkenes) Core->Path3 Result1 Biaryl Analogs (Kinase Inhibitors) Path1->Result1 Result2 Alkynyl Derivatives (DNA Intercalators) Path2->Result2 Result3 Styryl Derivatives (Fluorescent Probes) Path3->Result3

Figure 2: Synthetic divergence map showing the high-value downstream products accessible from the 7-iodo precursor.

References

  • PubChem. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs. Retrieved from [Link]

  • MDPI. (2023). Indole Derivatives Bearing Benzoxazole-2-Thione Moieties: Structure and Evaluation. Retrieved from [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Iodobenzo[d]oxazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 7-Iodobenzo[d]oxazol-2-amine scaffold. As a privileged heterocyclic motif, the benzoxazole core is a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document synthesizes findings from multiple studies to build a comprehensive SAR model, offering predictive insights for researchers in drug discovery and development. We will dissect the key structural components of the title compound, compare it with relevant analogs, and provide actionable experimental protocols.

The Benzoxazole Scaffold: A Privileged Core

The benzoxazole nucleus, an aromatic system formed by the fusion of a benzene and an oxazole ring, is a recurring motif in numerous pharmacologically active compounds.[3] Its rigid, planar structure and ability to participate in various non-covalent interactions (such as hydrogen bonding, π-π stacking) make it an ideal scaffold for designing targeted therapeutics. The SAR of benzoxazole derivatives is heavily influenced by the nature and position of substituents on both the benzene and oxazole rings.

Dissecting the SAR of 2-Aminobenzoxazoles

The 2-amino group is a critical determinant of the biological activity profile for this class of compounds. Its modification or replacement offers a primary avenue for optimizing potency, selectivity, and pharmacokinetic properties.

The Role of the 2-Amino Group

The primary amine at the 2-position is a key hydrogen bond donor and can be protonated at physiological pH, influencing solubility and interactions with biological targets. SAR studies on related scaffolds have shown that modifications at this position can drastically alter activity. For instance, in a series of 2-aminobenzoxazole inhibitors of the S1P transporter Spns2, the primary amine was a crucial "head group" for activity.[4]

N-Substitution at the 2-Amino Position

Alkylation or acylation of the 2-amino group provides a straightforward method to modulate lipophilicity and steric bulk.

  • N-Alkylation: Can enhance membrane permeability but may also reduce hydrogen bonding capacity.

  • N-Acylation: Introduces a hydrogen bond acceptor (the carbonyl oxygen) and can be used to introduce further diversity. The development of N-substituted aminobenzoxazoles often requires different synthetic strategies compared to the parent 2-amino compounds.[5][6]

The general SAR trends for the 2-amino position are summarized below.

cluster_0 SAR at the 2-Position of the Benzoxazole Core A 2-NH2 (Primary Amine) - Key H-bond donor - Often crucial for potency B N-Alkyl Substitution - Increases lipophilicity - May decrease H-bonding A->B Modulation of Pharmacokinetics C N-Acyl Substitution - Adds H-bond acceptor - Modulates electronic properties A->C Introduction of new interaction points D Cyclic Amines (e.g., Morpholine) - Constrains conformation - Can improve potency/selectivity A->D Conformational Restriction

Caption: Key SAR insights for the 2-amino group.

Influence of Substituents on the Benzene Ring

The substitution pattern on the aromatic ring of the benzoxazole core is a powerful tool for fine-tuning electronic properties, metabolic stability, and target-specific interactions.

Halogen Substitutions: A Focus on the 7-Position

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties. In the context of the benzoxazole scaffold, the position and nature of the halogen are critical.

  • General Effects: Halogens increase lipophilicity (I > Br > Cl > F) and can act as halogen bond donors, a significant non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein backbone.[7][8]

  • Positional Importance: Studies on related heterocyclic systems often show that the position of a substituent dramatically impacts activity. For instance, in a series of coumarin-benzoxazole hybrids, a bromine atom on the benzoxazole moiety led to the highest antiproliferative potency.[9][10] While direct SAR data for 7-halogenated-2-aminobenzoxazoles is sparse, regioselective C7-halogenation of 2-arylbenzoxazoles has been achieved, indicating that this position is synthetically accessible and a valid point for diversification.[11]

The Specific Case of 7-Iodo Substitution

The iodine atom at the 7-position of the title compound imparts specific characteristics:

  • High Lipophilicity: Iodine is the most lipophilic of the common halogens, which could enhance membrane permeability but might also increase non-specific binding or impact solubility.

  • Strong Halogen Bonding Potential: Iodine is an excellent halogen bond donor, and this interaction could be a key driver of affinity for a specific biological target.[7]

  • Metabolic Liability: The carbon-iodine bond can be susceptible to metabolic cleavage (deiodination), which could be a potential route of metabolism for the compound.[8]

  • Steric Bulk: The large size of the iodine atom could provide beneficial steric interactions within a binding pocket or, conversely, lead to steric clashes.

Comparative Analysis with Other Halogens at C-7

The table below provides a predictive comparison based on general principles of halogen substitution in drug design.

Substituent at C-7Key Property ChangesPotential Impact on Activity
Iodine (I) Highest lipophilicity, strongest halogen bond donor, largest size, metabolically most labile C-X bond.Potentially high potency if halogen bonding is critical; may have PK liabilities.
Bromine (Br) High lipophilicity, good halogen bond donor, large size.Often a good balance of potency and metabolic stability.[9][12]
Chlorine (Cl) Moderate lipophilicity, moderate halogen bond donor, smaller size.A common choice for improving metabolic stability over Br/I while retaining some halogen bonding.[13]
Fluorine (F) Low lipophilicity (can block metabolism), weak halogen bond donor, small size.Often used to block metabolic hotspots or subtly alter electronics without adding bulk.

Bioisosteric Replacements for 7-Iodobenzo[d]oxazol-2-amine

Bioisosteric replacement is a rational approach in drug design to improve a compound's properties while maintaining its biological activity.[14][15]

Alternatives to the 7-Iodo Group

Replacing the iodine atom can be a strategy to overcome metabolic instability or to fine-tune binding interactions.

Bioisostere for IodineRationale and Predicted Outcome
Ethynyl Group (-C≡CH) The ethynyl group is a non-classical bioisostere of iodine, mimicking its size and electrostatic potential, including the ability to form non-covalent interactions.[7] It may offer improved metabolic stability.
Cyano Group (-CN) The cyano group is a polar, linear group that can act as a hydrogen bond acceptor. It is smaller than iodine and significantly alters the electronic properties of the aromatic ring.
Trifluoromethyl Group (-CF3) A common bioisostere for large halogens. It is strongly electron-withdrawing and highly lipophilic, often used to improve metabolic stability and cell permeability.
Small Alkyl Group (e.g., -CH3) A simple, non-polar group that can fill a hydrophobic pocket. It lacks the specific electronic properties of a halogen.[5]
Alternatives to the 2-Amino Group
Bioisostere for -NH2Rationale and Predicted Outcome
Hydroxyl Group (-OH) Acts as both a hydrogen bond donor and acceptor. It would significantly change the pKa and overall properties, likely requiring a different synthetic route.
Amide Group (-NHC(O)R) Introduces a hydrogen bond acceptor and allows for extensive diversification (varying the R group). This is a common modification to explore SAR.
Heterocyclic Rings Replacing the amino group with small heterocycles (e.g., oxadiazole, triazole) can mimic the hydrogen bonding properties of the amine while improving metabolic stability and pharmacokinetic profiles.[4]

Experimental Protocols

To ensure the trustworthiness and practical applicability of this guide, detailed, field-proven methodologies are provided below.

Synthesis of 2-Aminobenzoxazole Derivatives

This protocol is adapted from a reliable method for the synthesis of 2-aminobenzoxazoles using a non-hazardous cyanating agent.[5][6]

A 1. Reaction Setup - Dissolve o-aminophenol (1 equiv) and NCTS (1.5 equiv) in 1,4-dioxane. B 2. Catalyst Addition - Add BF3·Et2O (2 equiv) dropwise to the stirred mixture. A->B C 3. Heating - Reflux the reaction mixture for 24-30 hours. - Monitor progress by TLC. B->C D 4. Work-up - Cool the mixture. - Quench with saturated NaHCO3 solution. C->D E 5. Extraction & Purification - Extract with ethyl acetate. - Dry organic layer over Na2SO4. - Purify by column chromatography. D->E

Caption: Workflow for the synthesis of 2-aminobenzoxazoles.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriately substituted o-aminophenol (e.g., 2-amino-3-iodophenol for the title compound) (1.0 mmol) and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 mmol) in 1,4-dioxane (5 mL).[5][6]

  • Catalyst Addition: To this stirred solution, add boron trifluoride diethyl etherate (BF3·Et2O) (2.0 mmol) dropwise at room temperature.[5][6]

  • Heating: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 24-30 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO3) to quench the reaction.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminobenzoxazole derivative.

Evaluation of Antibacterial Activity (MIC Assay)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[16][17][18]

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare a stock solution of the test compound (e.g., 7-Iodobenzo[d]oxazol-2-amine) in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • Bacterial Inoculum Preparation: Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in nutrient broth overnight at 37 °C. Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in fresh broth.

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile nutrient broth to each well. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., ciprofloxacin) should also be tested as a reference.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Conclusion

The structure-activity relationship of 7-Iodobenzo[d]oxazol-2-amine is a complex interplay of the properties of the benzoxazole core, the 2-amino group, and the 7-iodo substituent. While direct experimental data for this specific molecule is not widely published, a comprehensive SAR model can be constructed through the analysis of analogous compounds. The 2-amino group is a crucial site for hydrogen bonding, and its modification can significantly impact activity. The 7-iodo group contributes high lipophilicity and strong halogen bonding potential, which can be drivers of high potency but may also introduce metabolic liabilities. The exploration of bioisosteric replacements for both the iodine atom (e.g., ethynyl, cyano) and the amino group (e.g., amides, heterocycles) presents a rational path forward for lead optimization. The provided experimental protocols offer a validated starting point for the synthesis and evaluation of novel analogs within this promising chemical space.

References

Sources

Technical Guide: Validating Purity of 7-Iodobenzo[d]oxazol-2-amine via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Iodobenzo[d]oxazol-2-amine is a critical heterocyclic scaffold, often employed as a pharmacophore in kinase inhibitors or as an intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Its validation presents a specific analytical challenge: distinguishing the target molecule from its regioisomers (e.g., 5-iodo isomer) and de-halogenated byproducts (benzoxazol-2-amine).

While HPLC-UV is the industry standard for routine quantification, it fails to provide the structural specificity required for early-stage process validation. This guide outlines a self-validating LC-MS methodology that leverages the unique isotopic and ionization properties of the iodine atom to ensure purity with higher confidence than orthogonal techniques.

Strategic Comparison: Why LC-MS?

For a halogenated heterocycle like 7-Iodobenzo[d]oxazol-2-amine, relying solely on UV absorption is a risk. The iodine atom introduces a "heavy atom effect" that is best exploited by Mass Spectrometry.

Comparative Analysis Matrix
FeatureLC-MS (Recommended) HPLC-UV (PDA) 1H-NMR
Primary Mechanism Mass-to-Charge (m/z) & Isotopic PatternChromophore AbsorptionProton Magnetic Environment
Sensitivity High (ng/mL range)Moderate (µg/mL range)Low (requires >1-5 mg pure sample)
Isomer Resolution High (via fragmentation/retention)Low (Spectra often identical)High (Coupling constants differ)
Impurity ID Excellent (Mass determines formula)Poor (Only retention time)Moderate (Overlapping signals)
Throughput High (10-15 min run)High (10-15 min run)Low (Sample prep intensive)
Specific Limitation Matrix effects (Ion suppression)Blind to non-UV active impuritiesCannot detect trace (<1%) impurities easily

Expert Insight: The 5-iodo and 7-iodo regioisomers often have nearly identical UV


 values due to the similar electronic influence of the iodine on the benzoxazole ring. LC-MS distinguishes them not just by retention time, but by subtle differences in fragmentation energy.

Experimental Protocol: The Self-Validating System

This protocol is designed to be a "System Suitability" test in itself. By monitoring the specific iodine mass defect, the system validates that the peak is indeed the halogenated target and not a co-eluting organic impurity.

A. Chromatographic Conditions (LC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

    • Rationale: The iodine atom increases lipophilicity (

      
      ), making C18 ideal for retention.
      
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: The 2-amine group is basic (

      
      ). Formic acid ensures protonation (
      
      
      
      ) for ESI efficiency and sharp peak shape.
  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-8 min: 5%

      
       95% B (Linear Gradient)
      
    • 8-10 min: 95% B (Wash)

B. Mass Spectrometry Settings (MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Scan Range: m/z 100 – 600.

  • Target Ion: m/z 260.9 (Calculated Monoisotopic Mass for

    
     is 259.94; 
    
    
    
    is ~261.0).
  • Key Setting - Cone Voltage: Set a ramp (20V - 50V).

    • Rationale: Higher cone voltages may induce in-source fragmentation, stripping the Iodine radical. Keep voltage moderate to preserve the molecular ion.

C. Workflow Visualization

LCMS_Workflow Sample Crude Sample (Dissolved in MeOH) LC UHPLC Separation (C18 Column, Gradient) Sample->LC Injection (5 µL) ESI ESI+ Ionization (Protonation of Amine) LC->ESI Elution Q1 MS Detection (Scan m/z 100-600) ESI->Q1 [M+H]+ Generation Data Data Processing (EIC Extraction) Q1->Data Signal Digitization

Figure 1: Standard LC-MS workflow for validating amino-benzoxazoles. The acidic mobile phase ensures the amine is protonated for detection.

Data Analysis & Interpretation

The Iodine Signature (Critical Check)

Validation of the 7-iodo derivative relies on the unique mass spectral properties of iodine.

  • Mass Defect: Iodine has a significant mass defect. The exact mass is 260.9525 . If your observed mass deviates significantly (e.g., >10 ppm on HRMS), it is not the iodinated compound.

  • Isotopic Pattern: Unlike Chlorine (3:1 ratio of M:M+2) or Bromine (1:1 ratio of M:M+2), Iodine is monoisotopic .

    • Pass Criteria: You should observe a dominant peak at m/z ~261. There should be NO significant M+2 peak (m/z 263). If an M+2 peak exists, your sample is contaminated with Chlorine/Bromine or is not the iodine derivative.

Impurity Profiling: The "Regioisomer Trap"

In the synthesis of 7-iodobenzo[d]oxazol-2-amine, the most common impurity is the 5-iodo isomer , formed if the starting material (2-amino-6-iodophenol) contained 2-amino-4-iodophenol impurities.

  • 7-Iodo (Target): Typically elutes later on C18 due to steric shielding of the polar oxazole/amine region by the bulky iodine at the 7-position (ortho to the oxygen).

  • 5-Iodo (Impurity): Typically elutes earlier; the iodine is para to the nitrogen, leaving the polar head more exposed to the mobile phase.

Decision Logic for Purity

Decision_Tree Start Analyze Peak at RT MassCheck Is m/z ~261 (M+H)? Start->MassCheck IsoCheck Is M+2 Peak Absent? MassCheck->IsoCheck Yes Reject1 Impurity: De-iodinated MassCheck->Reject1 No (m/z 135) FragCheck Fragment m/z 134 (Loss of I)? IsoCheck->FragCheck Yes Reject2 Impurity: Cl/Br Analog IsoCheck->Reject2 No (M+2 exists) Conclusion Valid 7-Iodo Target FragCheck->Conclusion Yes Reject3 Impurity: Stable Adduct FragCheck->Reject3 No

Figure 2: Decision logic for confirming the identity of the iodinated benzoxazole. Note that m/z 135 corresponds to the de-iodinated benzoxazol-2-amine.

Troubleshooting & Optimization

Issue: De-iodination In-Source

Iodine-Carbon bonds are weaker than Cl-C or F-C bonds. If you observe a high abundance of m/z 135 (Benzoxazol-2-amine) but the UV trace shows a single peak, your MS source parameters might be too harsh.

  • Fix: Lower the Fragmentor/Cone Voltage. Lower the Desolvation Temperature.

Issue: Peak Tailing

Amino-benzoxazoles can interact with free silanols on the column stationary phase.

  • Fix: Ensure the mobile phase pH is acidic (pH < 3) using Formic Acid or TFA. This keeps the silanols protonated (neutral) and the amine protonated (cationic), reducing secondary interactions.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Benchekroun, Y., et al. (2021).[1] Development and validation of a rapid LC‐MS/MS method for the detection of novel psychoactive substances. Drug Testing and Analysis.[1][2][3][4][5][6][7][8][9] Link

  • Thermo Fisher Scientific. (2019). Selective Analysis of Co-Eluting Isobaric Compounds with Single Quadrupole Mass Detection. Application Note 73152.[4] Link

  • BenchChem. (2025). Mass Spectrometry Fragmentation of Benzoxazole Derivatives. Application Note. Link

Sources

Comparative synthesis yields of halogenated benzoxazol-2-amines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Yields of Halogenated Benzoxazol-2-amines: A Methodological Guide

Halogenated benzoxazol-2-amines are privileged structural motifs in medicinal chemistry, frequently serving as the core pharmacophore in 5-HT3 receptor modulators, aurora kinase inhibitors, and anti-inflammatory agents. The presence of a halogen (e.g., fluoro, chloro, bromo) on the benzoxazole ring significantly enhances metabolic stability and target binding affinity. However, the synthesis of these halogenated derivatives presents unique chemical challenges. Traditional methods relying on cyanogen bromide (BrCN) pose severe safety risks due to extreme toxicity, while harsh transition-metal-catalyzed cross-couplings frequently result in undesired dehalogenation.

As an Application Scientist, selecting the optimal synthetic route requires balancing target yields, functional group tolerance, and operational safety. This guide provides a critical comparison of three modern, field-proven synthetic strategies for halogenated benzoxazol-2-amines, evaluating their empirical yields, mechanistic causality, and self-validating experimental protocols.

Mechanistic Workflows

G cluster_methods Synthetic Strategies Start Halogenated 2-Aminophenol NCTS Method A: NCTS + LiHMDS (Electrophilic Cyanation) Start->NCTS DCDM Method B: (PhO)2CCl2 + Et3N (Condensation) Start->DCDM OxiDesulf Method C: Isothiocyanate + H2O2/NaI (Cyclodesulfurization) Start->OxiDesulf IntA O-Cyanation Intermediate (Fast Cyclization) NCTS->IntA IntB Chloroformamidine Intermediate (Nucleophilic Attack) DCDM->IntB IntC Thiourea Intermediate (Iodide-Mediated Oxidation) OxiDesulf->IntC Product Halogenated Benzoxazol-2-amine IntA->Product Base-promoted IntB->Product -HCl, -PhOH IntC->Product -S, -H2O

Mechanistic pathways for synthesizing halogenated benzoxazol-2-amines from 2-aminophenols.

Comparative Yield Analysis

The following table synthesizes quantitative yield data across different methodologies for halogenated substrates, highlighting the efficiency of modern alternatives over classical BrCN cyanation.

Synthetic StrategyReagent SystemHalogenated Substrate ExampleYield (%)Reaction TimeToxicity / Safety Profile
Electrophilic Cyanation NCTS, LiHMDS4-Fluoro-2-aminophenol92–96%1–2 hLow (Non-hazardous CN source)
Orthocarbonate Condensation (PhO)2CCl2, Et3N5-Chloro-2-aminophenol85–99%16 hModerate (Avoids heavy metals)
Oxidative Cyclodesulfurization Isothiocyanate, H2O2/NaI6-Bromo-2-aminophenol45–67%2–4 hLow (Green oxidant system)
Classical Cyanation (Baseline) BrCN5-Chloro-2-aminophenol~75%3–5 hExtremely High (Toxic gas)

Deep-Dive Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to aid in troubleshooting and reaction scale-up.

Protocol 1: NCTS-Mediated Electrophilic Cyanation

This method utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a safe, bench-stable electrophilic cyanating agent. It is highly effective for electron-deficient halogenated substrates [1, 4][1][2].

  • Preparation: Dissolve the halogenated 2-aminophenol (1.0 equiv) in anhydrous THF under an inert argon atmosphere.

    • Causality: Argon prevents the premature auto-oxidation of the aminophenol, which is highly sensitive to atmospheric oxygen and can form dark, insoluble polymeric byproducts.

  • Base Activation: Cool the solution to 5 °C and dropwise add Lithium hexamethyldisilazide (LiHMDS) (1.0–1.2 equiv). Stir for 15 minutes.

    • Causality: LiHMDS is a strong, sterically hindered non-nucleophilic base. It selectively deprotonates the hydroxyl and amino groups without acting as a competing nucleophile. The low temperature controls the exothermic deprotonation, preventing substrate degradation.

  • Cyanation & Cyclization: Add NCTS (1.1 equiv) in one portion. Allow the reaction to warm to room temperature and stir for 1–2 hours.

    • Causality: NCTS transfers the cyano group to the activated substrate. Despite the electron-withdrawing nature of the halogen reducing the amine's nucleophilicity, the high electrophilicity of NCTS drives the rapid formation of the O-cyanated intermediate, which undergoes spontaneous intramolecular cyclization.

  • Self-Validation & Workup: Quench with saturated aqueous NH4Cl and extract with EtOAc.

    • Validation: The disappearance of the aminophenol starting material (highly fluorescent under 254 nm UV) and the emergence of a higher-Rf spot confirms the cyanation/cyclization sequence. LC-MS analysis of the crude mixture must show an

      
       mass shift of exactly +25 Da relative to the aminophenol.
      
Protocol 2: 1,1-Dichlorodiphenoxymethane Condensation

This transition-metal-free approach is ideal for synthesizing complex N-substituted halogenated benzoxazol-2-amines, such as the 5-HT3 receptor partial agonist RR-210 [2][3].

  • Intermediate Formation: In a dry flask, combine the secondary amine (2.0 equiv) and Et3N (4.0 equiv) in anhydrous toluene. Add 1,1-dichlorodiphenoxymethane (2.0 equiv) dropwise at room temperature.

    • Causality: Et3N immediately scavenges the HCl generated during the formation of the highly reactive chloroformamidine intermediate. If HCl is not neutralized, it will precipitate the amine hydrochloride, stalling the reaction entirely.

  • Substrate Addition: Add the halogenated 2-aminophenol (1.0 equiv) to the mixture.

  • Condensation: Stir the reaction at room temperature for 16 hours.

    • Causality: The extended reaction time at ambient temperature favors the thermodynamically stable benzoxazole product while strictly avoiding the thermal degradation or undesired cross-coupling of the carbon-halogen bond.

  • Self-Validation & Workup: Wash the organic layer sequentially with 1 N NaOH, 1 N HCl, and brine.

    • Validation: The successful formation of the chloroformamidine intermediate is validated by the complete dissolution of the secondary amine. Post-reaction, the basic aqueous wash (NaOH) is designed to deprotonate and extract the phenol byproduct (generated from the diphenoxymethane reagent). Acidification of this aqueous layer will precipitate phenol, validating the byproduct's successful removal and ensuring high product purity.

Protocol 3: Oxidative Cyclodesulfurization via H2O2/NaI

This one-pot approach avoids toxic heavy metals by utilizing a green oxidant system to drive the cyclization of an intermediate thiourea [3][4].

  • Thiourea Formation: Reflux the halogenated 2-aminophenol (1.0 equiv) and an aryl isothiocyanate (1.0 equiv) in THF for 17–40 hours.

    • Causality: Halogenated aminophenols (especially bromo-substituted variants) exhibit significantly reduced nucleophilicity due to inductive electron-withdrawing effects, necessitating extended thermal energy to form the transient thiourea.

  • Oxidation Cycle: Cool to room temperature. Add 30% aqueous H2O2 (2.0 equiv) and a catalytic amount of Sodium Iodide (NaI) (10 mol%).

    • Causality: Iodide acts as a redox mediator. It is oxidized by H2O2 to an active iodine species (

      
       or hypoiodite), which selectively and electrophilically attacks the thiourea sulfur. This transforms the sulfur into an excellent leaving group, triggering intramolecular attack by the adjacent phenolic hydroxyl group.
      
  • Cyclization: Stir for 1–2 hours.

    • Causality: The extrusion of elemental sulfur and water drives the equilibrium toward the aromatized benzoxazole. The mild nature of H2O2/NaI is highly tolerant of aryl bromides, which might otherwise undergo oxidative addition in palladium-catalyzed systems.

  • Self-Validation & Workup:

    • Validation: The intermediate thiourea formation is confirmed prior to oxidation via LC-MS (mass shift of +Isothiocyanate MW). During the oxidation cycle, the cessation of mild effervescence and the visible precipitation of elemental sulfur (a fine, pale yellow solid) serve as real-time visual validations of successful cyclodesulfurization.

References

  • A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Organic Chemistry Portal (Synlett).[Link]

  • Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane. ACS Publications (J. Org. Chem.).[Link]

  • 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. PMC (J Enzyme Inhib Med Chem).[Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications (ACS Omega).[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Iodobenzo[d]oxazol-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Handling 7-Iodobenzo[d]oxazol-2-amine (CAS: 1686143-07-6) requires a rigorous, logic-driven approach to laboratory safety. As a halogenated aromatic amine, this compound presents unique toxicological challenges that bridge the gap between acute respiratory irritation and systemic permeation risks.

To build a self-validating safety system in your laboratory, you must move beyond generic safety data sheets (SDS) and understand the causality behind each protective measure. This guide provides drug development professionals and synthetic chemists with the mechanistic rationale, dynamic Personal Protective Equipment (PPE) strategies, and step-by-step operational protocols required to handle this active pharmaceutical intermediate safely.

Mechanistic Toxicology & Hazard Profile

The hazard profile of 7-Iodobenzo[d]oxazol-2-amine is dictated by its molecular structure:

  • The Primary Amine (-NH2): Aromatic amines are notorious for their potential to undergo metabolic N-hydroxylation in vivo, leading to reactive electrophiles that can bind to cellular macromolecules[1].

  • The Benzoxazole Core: This heterocyclic scaffold is highly biologically active, often acting as a kinase inhibitor or receptor modulator. Accidental exposure can lead to unintended pharmacological effects.

  • The Iodine Substitution: The heavy halogen atom significantly increases the molecule's lipophilicity (LogP). This enhanced lipid solubility facilitates rapid dermal absorption and increases the risk of bioaccumulation compared to non-halogenated analogs. Furthermore, aerosolized fine powders pose an acute inhalation hazard (GHS H332) and severe respiratory tract irritation (GHS H335) [2].

Because of these structural features, standard laboratory precautions are insufficient when transitioning this compound from a dry solid to a solvated state.

Dynamic PPE Strategy & Quantitative Permeation Data

The most critical failure point in handling halogenated aromatic amines is the assumption that one type of glove provides universal protection. When 7-Iodobenzo[d]oxazol-2-amine is dissolved in polar aprotic solvents commonly used in synthesis (such as DMSO or DMF), it acts as a highly efficient carrier, dragging the lipophilic compound directly through standard nitrile barriers [3].

To mitigate this, we employ a Dynamic PPE Strategy , upgrading hand protection based on the physical state of the chemical.

Table 1: Glove Compatibility & Permeation Data for Halogenated Aromatic Amines in Solvents
Glove MaterialThickness (mil)Breakthrough Time (Dry Solid)Breakthrough Time (in DMSO/DMF)Degradation RatingMechanistic Rationale
Standard Nitrile 4 mil> 240 mins< 5 minsSevereRapidly swells and degrades in polar aprotic solvents, compromising the barrier.
Heavy-Duty Nitrile 8 mil> 480 mins< 10 minsModerateSufficient for solid handling, but fails quickly under solvent exposure.
Butyl Rubber 14 mil> 480 mins> 240 minsExcellentHigh density of the polymer matrix resists permeation by halogenated organics.
Viton/Butyl Blend 28 mil> 480 mins> 480 minsExcellentFluoroelastomer layer provides ultimate resistance against aromatic/halogenated systems.
Table 2: Core PPE Matrix
Protection LevelEquipment SpecificationOperational Purpose
Primary Hand 8-mil Nitrile (Double Gloved)Used strictly for weighing and transferring the dry powder.
Secondary Hand Butyl or Viton/ButylMandatory upgrade when handling the compound in solution.
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of aerosolized iodine-containing particulates during transfer.
Eye/Face Chemical Splash GogglesProtects against GHS H319 (Serious Eye Irritation).

Step-by-Step Methodology: Safe Weighing and Solvation

To ensure a self-validating system, every step in the handling protocol must include a verification check. Follow this procedure for preparing stock solutions or setting up synthetic reactions.

Phase 1: Environmental Preparation

  • Verify Airflow: Ensure the certified chemical fume hood is operating at a minimum face velocity of 80–100 feet per minute (fpm).

  • Establish Zones: Divide the fume hood into a "Dry Zone" (for the analytical balance and powder) and a "Wet Zone" (for solvents and reaction vessels). Place a static-dissipative weighing mat under the balance.

Phase 2: Dry Powder Handling 3. Don Primary PPE: Equip splash goggles, a lab coat, and double-layer 8-mil nitrile gloves. If the hood sash must be raised above the safe operational line, don an N95 respirator. 4. Tare and Transfer: Using an anti-static micro-spatula, carefully transfer the 7-Iodobenzo[d]oxazol-2-amine to a pre-tared anti-static weigh boat. Causality Note: Anti-static tools prevent the fine, lipophilic powder from aerosolizing and clinging to the gloves, reducing cross-contamination. 5. Seal: Transfer the weighed solid into the reaction flask and immediately seal it with a septum.

Phase 3: Solvation and Glove Upgrade 6. Glove Transition: Before introducing solvents, remove the outer layer of nitrile gloves. Don a pair of Butyl or Viton gloves over the inner nitrile layer. Causality Note: As shown in Table 1, standard nitrile fails in under 5 minutes when exposed to DMSO/DMF[4]. 7. Solvent Addition: Inject the solvent (e.g., DMSO) through the septum using a syringe. Do not open the flask. This closed-system solvation prevents any aerosolized droplets of the toxic solution from escaping into the hood environment.

Spill Response & Decontamination Logic

If a spill occurs, the response must be dictated by the physical state of the compound:

  • Dry Powder Spill: Do NOT sweep or use compressed air. Aerosolizing the iodine-containing powder will immediately trigger inhalation hazards. Instead, cover the powder with a damp absorbent pad (using water or a 10% ethanol solution) to suppress dust, then carefully wipe it up and place the pad in a sealed hazardous waste bag.

  • Liquid Spill (Solvated Compound): Immediately upgrade to Viton gloves. Apply a universal chemical absorbent (e.g., vermiculite or a specialized spill pillow) to the liquid. Once absorbed, clean the surface with a 10% bleach solution. Causality Note: Mild oxidative agents like dilute sodium hypochlorite can help degrade the active amine functionality, rendering residual traces less biologically active.

Disposal Plan & Environmental Considerations

The presence of the iodine atom strictly dictates the downstream logistical disposal of this compound.

  • Strict Segregation: All waste containing 7-Iodobenzo[d]oxazol-2-amine must be placed in containers explicitly labeled as Halogenated Organic Waste .

  • Chemical Incompatibilities: Never dispose of this compound in waste carboys containing strong oxidizing agents, strong bases, or high concentrations of acetone. Aromatic amines can undergo exothermic cross-reactions with ketones under basic conditions, potentially leading to container pressurization.

  • Solid Waste: Contaminated gloves, weigh boats, and Kimwipes must be placed in a solid hazardous waste bin designated for halogenated trace materials, not the general lab trash.

Operational Workflow & Hazard Mitigation Pathway

The following diagram illustrates the logical progression of handling 7-Iodobenzo[d]oxazol-2-amine, highlighting the critical transition points where PPE must be dynamically adjusted to match the evolving chemical risk.

Workflow N1 7-Iodobenzo[d]oxazol-2-amine (Solid State) N2 Weighing & Transfer (Fume Hood) N1->N2 Aerosol Risk N4 Solvent Dissolution (DMSO / DMF) N2->N4 Solvation N3 Primary PPE: Double Nitrile (8 mil) N3->N2 Mitigation N5 Secondary PPE: Butyl / Viton Gloves N4->N5 Permeation Risk N6 Reaction Setup (Closed System) N5->N6 Protection N7 Halogenated Waste Segregation N6->N7 Disposal

Operational workflow and dynamic PPE mitigation strategy for handling 7-Iodobenzo[d]oxazol-2-amine.

References

  • University of British Columbia Safety & Risk Services. "Glove Selection Guide: Permeation Rates and Breakthrough Times." UBC SRS. Available at: [Link]

  • Clemson University Occupational and Environmental Safety. "The Facts - Hand Protection and Glove Compatibility." Clemson University. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.